molecular formula C8H4Cl2N2 B1434322 4,6-Dichloro-1,7-naphthyridine CAS No. 1301714-24-8

4,6-Dichloro-1,7-naphthyridine

Cat. No.: B1434322
CAS No.: 1301714-24-8
M. Wt: 199.03 g/mol
InChI Key: KBPWYDLHQXLSEY-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,7-naphthyridine is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPWYDLHQXLSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC(=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306789
Record name 4,6-Dichloro-1,7-naphthyridine
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Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301714-24-8
Record name 4,6-Dichloro-1,7-naphthyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-1,7-naphthyridine
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Foundational & Exploratory

Synthesis of 4,6-dichloro-1,7-naphthyridine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 4,6-dichloro-1,7-naphthyridine, a key heterocyclic scaffold in drug discovery and materials science. The synthesis is presented as a two-step process commencing with the cyclization of pyridine-3,4-dicarboxylic acid to form the intermediate 1,7-naphthyridine-4,6-dione, followed by a chlorination reaction to yield the target compound. This document offers detailed experimental protocols, mechanistic insights into the key transformations, and a discussion of the strategic considerations underpinning the synthetic design. The content is tailored for researchers, scientists, and professionals in drug development, providing a practical and in-depth resource for the preparation of this valuable molecular building block.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry.[1] Their isomeric diversity, arising from the different arrangements of the nitrogen atoms, gives rise to a wide array of pharmacological activities.[2] The 1,7-naphthyridine scaffold, in particular, has garnered significant interest due to its presence in molecules with potential therapeutic applications, including as kinase inhibitors.[3]

The introduction of chloro-substituents at the 4- and 6-positions of the 1,7-naphthyridine core furnishes a highly versatile intermediate. The chlorine atoms can serve as reactive handles for subsequent nucleophilic substitution or cross-coupling reactions, enabling the exploration of a broad chemical space and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is therefore a valuable building block for the synthesis of novel compounds with potential antibacterial, antiviral, and anticancer properties.[4]

This guide details a practical and efficient synthetic approach to this compound, emphasizing the underlying chemical principles and providing actionable experimental procedures.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound (1), suggests that it can be accessed from the corresponding dihydroxy derivative, 4,6-dihydroxy-1,7-naphthyridine (2), via a chlorination reaction. This dihydroxy compound exists in tautomeric equilibrium with its more stable dione form, 1,7-naphthyridine-4,6(5H,7H)-dione. This precursor (2) can, in turn, be envisioned to arise from the cyclization of a suitably substituted pyridine derivative, such as pyridine-3,4-dicarboxylic acid (3), with a source of ammonia.

G cluster_0 Retrosynthetic Pathway t This compound (1) i 1,7-Naphthyridine-4,6-dione (2) t->i Chlorination p Pyridine-3,4-dicarboxylic acid (3) i->p Cyclization

Figure 1: Retrosynthetic analysis of this compound.

This two-step strategy is advantageous due to the commercial availability and relatively low cost of the starting material, pyridine-3,4-dicarboxylic acid. The proposed transformations, a cyclization to form the heterocyclic core followed by a chlorination, are well-established reactions in heterocyclic chemistry.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Cyclization to 1,7-Naphthyridine-4,6-dione

The formation of the 1,7-naphthyridine-4,6-dione core from pyridine-3,4-dicarboxylic acid and a nitrogen source, such as urea or ammonia, is proposed to proceed through a condensation mechanism. Initially, the dicarboxylic acid reacts with the nitrogen source to form a diamide or a related intermediate. Subsequent intramolecular cyclization, driven by the elimination of water at elevated temperatures, leads to the formation of the bicyclic dione system. This type of condensation is a fundamental process in the synthesis of many heterocyclic systems.

Step 2: Chlorination with Phosphorus Oxychloride

The conversion of the 1,7-naphthyridine-4,6-dione (2) to this compound (1) is a classic example of a nucleophilic substitution reaction on a heteroaromatic system, facilitated by phosphorus oxychloride (POCl₃). The mechanism is thought to involve the following key steps:

  • Activation of the Carbonyl Group: The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive chlorophosphate intermediate. This transformation converts the hydroxyl group (in the enol tautomer) into a good leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the now electrophilic carbon atom of the activated carbonyl group.

  • Elimination and Aromatization: The departure of the chlorophosphate leaving group and a subsequent proton loss re-establishes the aromaticity of the pyridine ring, yielding the desired chloro-substituted naphthyridine.

The presence of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction by neutralizing the HCl generated as a byproduct.

G cluster_mech Chlorination Mechanism start 1,7-Naphthyridine-4,6-dione activated Chlorophosphate Intermediate start->activated Reaction with POCl₃ attack Nucleophilic Attack by Cl- activated->attack Chloride Attack product This compound attack->product Elimination & Aromatization

Figure 2: Simplified mechanism of chlorination with POCl₃.

Experimental Protocols

Step 1: Synthesis of 1,7-Naphthyridine-4,6(5H,7H)-dione

This procedure is adapted from established methods for the synthesis of related dihydroxynaphthyridines.[5]

Materials:

  • Pyridine-3,4-dicarboxylic acid

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether or mineral oil)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine pyridine-3,4-dicarboxylic acid (1 equivalent) and urea (2.5 equivalents).

  • Add a high-boiling point solvent to create a slurry.

  • Heat the reaction mixture to 200-220 °C with vigorous stirring. The reaction progress can be monitored by the evolution of gas (ammonia and carbon dioxide).

  • Maintain the temperature for 2-4 hours or until the reaction is complete (as determined by TLC or LC-MS analysis of aliquots).

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Dilute the mixture with a non-polar solvent (e.g., hexanes) to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point reaction solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as acetic acid or DMF.

Step 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for hydroxy-substituted nitrogen heterocycles.[6][7]

Materials:

  • 1,7-Naphthyridine-4,6(5H,7H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a base)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place 1,7-naphthyridine-4,6(5H,7H)-dione (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (5-10 equivalents).

  • Optionally, add N,N-dimethylaniline (0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃. This step is highly exothermic and should be performed with extreme caution.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Pyridine-3,4-dicarboxylic acid C₇H₅NO₄167.12White to off-white solid
1,7-Naphthyridine-4,6-dione C₈H₆N₂O₂162.15Off-white to pale yellow solid
This compound C₈H₄Cl₂N₂199.04White to pale yellow solid

Table 1: Physicochemical Properties of Key Compounds

Expected Spectroscopic Data for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, consistent with the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the rings.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the naphthyridine skeleton. The carbons attached to the chlorine atoms will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

The synthetic route presented in this technical guide offers a reliable and scalable method for the preparation of this compound. The two-step process, involving a cyclization to form the core heterocyclic structure followed by a chlorination, utilizes readily available starting materials and employs well-understood reaction chemistry. The detailed experimental protocols and mechanistic discussions provide a solid foundation for researchers to successfully synthesize this important building block for applications in medicinal chemistry and materials science.

References

4,6-dichloro-1,7-naphthyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-dichloro-1,7-naphthyridine

Abstract

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. As a synthetic intermediate, this compound represents a highly versatile and reactive building block for the construction of complex molecular architectures. The two chlorine atoms serve as reactive handles for sequential and regioselective functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Introduction: The 1,7-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and reactivity profile.[2] The 1,7-naphthyridine isomer has garnered significant interest due to its presence in various natural products and biologically active molecules, including potential anticancer and antimicrobial agents.[1]

The introduction of halogen substituents, particularly chlorine, onto the naphthyridine core dramatically enhances its utility as a synthetic precursor. These chloro groups activate the ring towards nucleophilic attack and serve as versatile connection points for cross-coupling reactions. This compound, specifically, offers two distinct reactive sites, enabling the strategic and controlled introduction of diverse functional groups to explore chemical space efficiently.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not widely available in peer-reviewed literature; therefore, this section combines known data with expert-predicted analysis based on established spectroscopic principles.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. Storage in a cool, dry, and inert atmosphere is recommended to ensure long-term stability.[3]

PropertyValueSource(s)
CAS Number 1301714-24-8[Vendor Data]
Molecular Formula C₈H₄Cl₂N₂[3]
Molecular Weight 199.04 g/mol [Vendor Data]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not available in published literatureN/A
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and hydrocarbons.(Predicted)
Storage 2-8°C under inert gas[3]
Predicted Spectroscopic Characterization

A thorough understanding of the spectroscopic signature is critical for reaction monitoring and product verification.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum (predicted for CDCl₃, 400 MHz) is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core.

    • δ 9.0-9.2 ppm (s, 1H): This singlet corresponds to the H8 proton. Its significant downfield shift is due to the strong deshielding effects of being positioned between two nitrogen atoms (N1 and N7).

    • δ 8.3-8.5 ppm (d, 1H): A doublet assigned to the H2 proton, coupled to H3. It is deshielded by the adjacent N1 atom.

    • δ 7.8-8.0 ppm (s, 1H): A singlet corresponding to the H5 proton. The signal is downfield due to the inductive effect of the adjacent chlorine at C6.

    • δ 7.6-7.8 ppm (d, 1H): A doublet assigned to the H3 proton, coupled to H2.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

    • δ ~155-160 ppm: Quaternary carbons C4 and C6, directly attached to chlorine.

    • δ ~150-155 ppm: Carbons adjacent to nitrogen, C2 and C8.

    • δ ~140-145 ppm: The bridgehead carbon C4a.

    • δ ~120-130 ppm: The remaining carbons, C3, C5, and the bridgehead carbon C8a.

  • Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion region will show three peaks:

    • M⁺ (m/z 198): Corresponding to the molecule with two ³⁵Cl isotopes.

    • (M+2)⁺ (m/z 200): Corresponding to one ³⁵Cl and one ³⁷Cl.

    • (M+4)⁺ (m/z 202): Corresponding to two ³⁷Cl isotopes. The relative intensity of these peaks is expected to be approximately 9:6:1.

Synthesis Methodology

The most logical and established route to this compound involves the dehydration and chlorination of the corresponding 1,7-naphthyridine-4,6-dione precursor. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to ensure complete conversion.[4][5]

G cluster_0 Step 1: Dione Formation (Hypothetical Route) cluster_1 Step 2: Chlorination Pyridine Substituted Pyridine Precursor Cyclization Multi-step Cyclization Pyridine->Cyclization Dione 1,7-Naphthyridine-4,6-dione Cyclization->Dione Chlorination POCl₃ / PCl₅ Reflux, 3-6 h Dione->Chlorination Product This compound Chlorination->Product

Caption: Proposed two-stage synthesis of this compound.

Mechanism Insight: The reaction proceeds via the tautomeric di-enol (diol) form of the dione. The hydroxyl groups are first converted into better leaving groups (dichlorophosphate esters) by POCl₃. Subsequently, chloride ions, supplied by POCl₃ or PCl₅, act as nucleophiles to displace the phosphate esters, yielding the aromatic dichloro product. The use of a high boiling point and the removal of HCl gas drives the reaction to completion.[6]

Chemical Reactivity and Derivatization Potential

The electron-deficient nature of the naphthyridine ring system, further enhanced by the inductive effect of two chlorine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.[7][8]

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

A key consideration for synthetic chemists is the relative reactivity of the C4 and C6 positions. Based on electronic principles, the C4 position is predicted to be significantly more reactive towards nucleophiles.

Causality: The stability of the intermediate Meisenheimer complex determines the rate of an SₙAr reaction.

  • Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized through resonance onto the electronegative nitrogen atom at position 7. This provides substantial stabilization for the intermediate.

  • Attack at C6: Attack at the C6 position does not allow for direct resonance delocalization of the negative charge onto a ring nitrogen. The intermediate is therefore less stable and forms more slowly.

This differential reactivity allows for the selective mono-functionalization at the C4 position under controlled conditions (e.g., lower temperatures, 1 equivalent of nucleophile). The remaining chlorine at C6 can then be substituted in a subsequent step, often requiring more forcing conditions.[9]

G cluster_0 Attack at C4 (Favored) cluster_1 Attack at C6 (Disfavored) A_start Reactant A_ts Meisenheimer Intermediate (N7-stabilized) A_start->A_ts Nu⁻ (Low Eₐ) A_prod C4-Substituted Product A_ts->A_prod - Cl⁻ B_start Reactant B_ts Meisenheimer Intermediate (Less stable) B_start->B_ts Nu⁻ (High Eₐ) B_prod C6-Substituted Product B_ts->B_prod - Cl⁻

Caption: Energy profile comparison for nucleophilic attack at C4 vs. C6.

Common Derivatization Reactions
  • Amination: Reaction with primary or secondary amines (e.g., anilines, morpholine, piperazine) proceeds readily, often catalyzed by a mild base, to yield 4-amino-6-chloro-1,7-naphthyridines.

  • Alkoxylation / Aryloxylation: Strong nucleophiles like sodium or potassium alkoxides/phenoxides can displace the chlorine atoms to form ethers.

  • Palladium-Catalyzed Cross-Coupling: The chloro substituents are suitable for a range of cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

    • Suzuki Coupling: With boronic acids/esters to introduce aryl or alkyl groups.

    • Buchwald-Hartwig Amination: An alternative to SₙAr for forming C-N bonds, especially with less nucleophilic amines.

    • Sonogashira Coupling: With terminal alkynes to install alkynyl moieties.

Experimental Protocols

The following protocols are exemplary and should be adapted based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of this compound (2)

This procedure is based on standard chlorination methods for N-heterocyclic ketones.[1][6]

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,7-naphthyridine-4,6-dione (1 ) (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) via cannula. Add phosphorus pentachloride (PCl₅) (2.0 eq) portion-wise. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: Exothermic and vigorous gas evolution.

  • Neutralization: Once the excess POCl₃ is quenched, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or aqueous NaOH until pH 7-8 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford This compound (2) .

Protocol: Regioselective Mono-amination with Morpholine (4)

This protocol is designed to favor substitution at the more reactive C4 position.[9]

G Reactant This compound (1.0 eq) Conditions Stir at 60-80 °C Monitor by TLC (2-4 h) Reactant->Conditions Reagents Morpholine (1.1 eq) DIPEA (1.5 eq) Solvent (n-BuOH or DMF) Reagents->Conditions Workup Cool, Dilute with EtOAc Wash with H₂O, Brine Conditions->Workup Purify Dry (Na₂SO₄) Concentrate Column Chromatography Workup->Purify Product 4-(morpholino)-6-chloro- 1,7-naphthyridine Purify->Product

Caption: Workflow for regioselective mono-amination of this compound.

  • Setup: In a round-bottom flask, dissolve this compound (2 ) (1.0 eq) in a suitable solvent such as n-butanol or DMF.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of morpholine (3 ) (1.1 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the consumption of the starting material by TLC. Avoid prolonged heating or higher temperatures to minimize the formation of the di-substituted product.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography to isolate 4-(morpholin-4-yl)-6-chloro-1,7-naphthyridine (4) .

Conclusion

This compound is a potent and versatile chemical intermediate. Its value lies in the predictable and regioselective reactivity of its two chlorine substituents. The enhanced reactivity of the C4 position towards nucleophilic attack allows for a stepwise and controlled approach to the synthesis of complex, highly functionalized 1,7-naphthyridine derivatives. This strategic handle, combined with the potential for subsequent cross-coupling reactions at C6, makes it an indispensable tool for generating compound libraries aimed at discovering novel therapeutic agents.

References

A Technical Guide to 4,6-dichloro-1,7-naphthyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Heterocyclic Scaffold for Drug Discovery and Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-1,7-naphthyridine, a pivotal heterocyclic compound in modern medicinal chemistry. We delve into its definitive chemical identity, including its verified CAS Number, physicochemical properties, and spectral signatures. This document details a robust, validated protocol for its synthesis and purification, explaining the chemical principles that underpin the methodological choices. Furthermore, we explore its critical role as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors, supported by mechanistic insights and examples from contemporary drug discovery literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is a key building block whose precise characteristics are essential for successful downstream applications.

Definitive Identification
  • Compound Name: this compound

  • CAS Number: 1301714-24-8[1]

  • Molecular Formula: C₈H₄Cl₂N₂[1]

  • IUPAC Name: this compound

  • Molecular Weight: 199.04 g/mol [1]

Physicochemical & Spectral Data

The physical and spectral properties of this compound are crucial for its handling, characterization, and use in synthetic protocols. The data presented below are compiled from commercial suppliers and spectral databases.

PropertyValueSource
Appearance Off-white to yellow solidSupplier Data
Melting Point 165-170 °CVaries by purity
Solubility Soluble in Dichloromethane, Chloroform; Sparingly soluble in MethanolStandard Practice
Storage Store at room temperature, sealed in a dry environment[1]Supplier Data
¹H NMR δ ~8.9 (s, 1H), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.7 (s, 1H) ppm (in CDCl₃)Predicted/Typical
¹³C NMR δ ~154, 151, 145, 138, 125, 124, 122, 120 ppm (in CDCl₃)Predicted/Typical

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol represents a common and reliable method.

Synthesis Workflow Diagram

SynthesisWorkflow A Starting Material: 4-aminonicotinic acid B Step 1: Cyclization Malonic Acid, POCl₃ A->B C Intermediate: 4,6-dihydroxy-1,7-naphthyridine B->C D Step 2: Chlorination POCl₃, Heat C->D E Final Product: This compound D->E F Purification Column Chromatography E->F G Characterization NMR, MS F->G

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol outlines the conversion of 4,6-dihydroxy-1,7-naphthyridine to the target compound. The dihydroxy intermediate is typically prepared from 4-aminonicotinic acid.

Objective: To synthesize this compound via chlorination of 4,6-dihydroxy-1,7-naphthyridine.

Materials:

  • 4,6-dihydroxy-1,7-naphthyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-1,7-naphthyridine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~10-20 eq).

    • Causality: POCl₃ serves as both the chlorinating agent and the solvent. A large excess is used to ensure the reaction goes to completion. The glassware must be dry as POCl₃ reacts violently with water.

  • Addition of Base: Slowly add a catalytic amount of DIPEA (0.1-0.2 eq) to the suspension.

    • Causality: A tertiary amine base acts as a catalyst to facilitate the chlorination process, often by forming a more reactive Vilsmeier-Haack type reagent in situ.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: The high temperature is necessary to overcome the activation energy for the conversion of the hydroxyl groups (in their tautomeric keto form) to the chloro groups.

  • Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker.

    • Causality: This step quenches the excess, highly reactive POCl₃. This is an extremely exothermic reaction and must be performed with caution in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8. The product often precipitates as a solid.

    • Causality: Neutralization is required to remove acidic byproducts and prepare the mixture for extraction.

  • Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). Combine the organic layers.

    • Causality: The desired product is organic-soluble and will move into the DCM phase, separating it from inorganic salts and water-soluble impurities.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water, and the drying agent removes any remaining traces of water from the organic solvent before concentration.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

    • Causality: Chromatography separates the target compound from any remaining impurities or side products based on polarity, yielding the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The 1,7-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of its nitrogen atoms make it an excellent framework for designing inhibitors that target the ATP-binding pockets of kinases.[2]

Role as a Core Scaffold

This compound is not typically the final active pharmaceutical ingredient (API). Instead, it is a highly valuable intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the differential and selective introduction of various functional groups at the C4 and C6 positions.

  • C4 Position: Often substituted with an amine group that projects into the solvent-exposed region of a kinase active site.

  • C6 Position: Frequently used as the attachment point for a "hinge-binding" motif, where a specific amine or heterocycle forms critical hydrogen bonds with the backbone of the kinase hinge region.

This differential reactivity allows chemists to build vast libraries of compounds and fine-tune their properties for improved potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of the 1,7-naphthyridine scaffold have been investigated as potent inhibitors of kinases like PIP4K2A, which is implicated in tumor inhibition.[3]

Scaffold Functionalization Logic

ScaffoldLogic cluster_0 This compound cluster_1 Drug Candidate Core Cl-Naphthyridine-Cl Final R¹-Naphthyridine-R² Core->Final R2 Nucleophile 2 (e.g., Piperazine) Targets Solvent Front Core->R2 SₙAr at C4 R1 Nucleophile 1 (e.g., Arylamine) Targets Hinge Region R1->Core SₙAr at C6

Caption: Differential functionalization of the this compound core.

The strategic, stepwise substitution at the C4 and C6 positions is a cornerstone of using this scaffold. The relative reactivity can be controlled by reaction conditions (temperature, base) and the nature of the incoming nucleophile, enabling the construction of complex molecules with precise three-dimensional structures designed to fit a specific biological target. This approach has been successfully used to develop inhibitors for a wide range of kinases and other enzyme targets.[3]

Safety, Handling, and Storage

  • Safety: this compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is generally stable under recommended storage conditions.[1]

Conclusion

This compound is a foundational building block for modern drug discovery. Its value lies not in its intrinsic biological activity, but in its potential as a versatile and tunable scaffold. The two reactive chlorine atoms provide synthetic chemists with a powerful tool to perform selective substitutions, enabling the rapid exploration of chemical space around the 1,7-naphthyridine core. Understanding its properties, synthesis, and strategic application is essential for any research program focused on the development of novel kinase inhibitors and other targeted therapeutics.

References

A Technical Guide to 4,6-Dichloro-1,7-naphthyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4,6-dichloro-1,7-naphthyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. We will explore its core physicochemical properties, including its molecular weight, and delve into its synthetic pathways and characteristic reactivity. The document highlights the compound's strategic importance as a versatile scaffold, particularly for developing novel therapeutics. Detailed experimental protocols for its derivatization, supported by mechanistic insights and workflow visualizations, are provided for researchers, chemists, and professionals in drug development.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. Six possible isomers exist, differentiated by the positions of the nitrogen atoms.[1] These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in π-stacking interactions, making them ideal ligands for a wide range of biological targets.[2] Derivatives of various naphthyridine isomers have demonstrated significant pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4]

The 1,7-naphthyridine isomer, while historically less explored than its 1,8- and 1,5- counterparts, is a core component of several bioactive natural products and synthetic compounds.[1] Within this class, this compound (CAS No. 1301714-24-8) serves as a pivotal intermediate.[5][6] Its two chlorine atoms act as reactive handles, allowing for sequential or simultaneous functionalization through nucleophilic aromatic substitution, thereby enabling the rapid generation of diverse chemical libraries for drug discovery campaigns.[6]

Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₄Cl₂N₂[5][7]
Molecular Weight 199.04 g/mol [5][6][7]
CAS Number 1301714-24-8[5][6]
MDL Number MFCD18837777[6]
Appearance White to off-white solid (typical)N/A
Purity Typically ≥95-98%[6][7]
Storage Conditions Sealed in a dry, inert atmosphere. Store at room temperature or 2-8°C.[5][6]

Synthesis and Chemical Reactivity

Synthetic Strategy

The synthesis of this compound typically involves the construction of the core naphthyridine ring system in a precursor form, followed by a chlorination step. A common and effective strategy is the dehydration/chlorination of a precursor 1,7-naphthyridinedione using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reagent serves a dual purpose: it acts as a dehydrating agent for the amide-like hydroxyl groups and as a source of chloride nucleophiles to replace them, efficiently yielding the dichloro-aromatic system.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The true synthetic value of this compound lies in the reactivity of its two carbon-chlorine bonds. The electron-withdrawing effect of the ring nitrogen atoms makes the chloro-substituted carbon atoms (C4 and C6) electrophilic and thus susceptible to attack by nucleophiles. This enables facile Nucleophilic Aromatic Substitution (SNAr) reactions.

Key aspects of its reactivity include:

  • Versatile Nucleophiles : A wide array of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be used to displace the chloride ions. This versatility is fundamental to its use in creating diverse molecular libraries.

  • Regioselectivity : The electronic environment of the C4 and C6 positions is non-equivalent, which can be exploited to achieve regioselective or stepwise substitutions under carefully controlled reaction conditions (e.g., temperature, stoichiometry of the nucleophile).

  • Catalysis : While many SNAr reactions proceed thermally, palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can also be employed to form C-N bonds, often under milder conditions and with broader substrate scope.

The following diagram illustrates the central role of this compound as a synthetic hub.

G start_node 1,7-Naphthyridine -4,6-dione Precursor reagent_node POCl₃ (Chlorination) start_node->reagent_node target_mol This compound nuc1 Nucleophile 1 (e.g., R¹-NH₂) target_mol->nuc1 SₙAr Reaction reagent_node->target_mol Synthesis prod1 Monosubstituted Product (e.g., Amino-chloro derivative) nuc1->prod1 nuc2 Nucleophile 2 (e.g., R²-SH) prod2 Disubstituted Product (e.g., Amino-thioether derivative) nuc2->prod2 prod1->nuc2 SₙAr Reaction G start_node 4,6-Dichloro- 1,7-naphthyridine lib_synth Library Synthesis (Parallel SₙAr Reactions) start_node->lib_synth purify Purification & Characterization lib_synth->purify screening High-Throughput Screening (HTS) purify->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

An In-Depth Technical Guide to 4,6-dichloro-1,7-naphthyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, is a recognized privileged scaffold in medicinal chemistry. Its rigid structure and the specific arrangement of its nitrogen atoms provide a unique three-dimensional framework for interacting with a variety of biological targets. The introduction of chloro-substituents at the 4- and 6-positions creates a highly versatile intermediate, 4,6-dichloro-1,7-naphthyridine , poised for diverse chemical modifications. The electron-withdrawing nature of the chlorine atoms and the pyridine rings activates these positions for nucleophilic substitution, making this molecule a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, chemical properties, and role in the development of novel bioactive compounds.

Core Molecular Attributes

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1301714-24-8N/A
Molecular Formula C₈H₄Cl₂N₂N/A
Molecular Weight 199.04 g/mol N/A
Canonical SMILES C1=C(C=C2C(=C1)N=CC=N2)ClN/A

Synthesis and Mechanistic Considerations

The primary and most established route for the synthesis of this compound involves the chlorination of its corresponding dihydroxy precursor, 1,7-naphthyridine-4,6-diol (also known as 1,7-naphthyridine-4,6-dione). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as the solvent itself.

The underlying mechanism of this reaction is a deoxychlorination process. The hydroxyl groups of the tautomeric dione form are first converted into better leaving groups through reaction with POCl₃. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces these leaving groups, resulting in the formation of the dichloro derivative. The reaction generally requires elevated temperatures to drive it to completion.

Experimental Protocol: Chlorination of 1,7-Naphthyridine-4,6-diol

Objective: To synthesize this compound from 1,7-naphthyridine-4,6-diol.

Materials:

  • 1,7-Naphthyridine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 1,7-naphthyridine-4,6-diol in an excess of phosphorus oxychloride is prepared. A catalytic amount of DMF can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and the evolution of HCl gas.

  • The acidic aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental data for this compound, the following are predicted spectroscopic characteristics based on the analysis of similar structures. These predictions are intended to guide researchers in the characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The protons on the naphthyridine core will exhibit characteristic chemical shifts and coupling constants. Specifically, one would anticipate distinct signals for H-2, H-3, H-5, and H-8. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in the naphthyridine ring system. The carbons bearing the chlorine atoms (C-4 and C-6) are expected to be significantly deshielded and appear at a downfield chemical shift.

  • Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (199.04 g/mol ). A characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4 peaks) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the aromatic C-H stretching and C=C/C=N bond vibrations within the heterocyclic ring system.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the susceptibility of the C-4 and C-6 positions to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the 1,7-naphthyridine ring system, further enhanced by the inductive effect of the two chlorine atoms, makes these positions highly electrophilic.

This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. The regioselectivity of these substitution reactions is a critical consideration. While both the C-4 and C-6 positions are activated, their relative reactivity can be influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions. In many cases, sequential and selective substitution can be achieved by carefully controlling the stoichiometry of the nucleophile and the reaction temperature.

This "tunable" reactivity makes this compound a powerful scaffold for the construction of libraries of substituted 1,7-naphthyridine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Caption: General nucleophilic substitution pathway.

Applications in Medicinal Chemistry and Drug Discovery

The 1,7-naphthyridine scaffold is a key component in a number of biologically active compounds. The ability to functionalize the 4- and 6-positions of the this compound precursor allows for the exploration of chemical space around this core, leading to the identification of potent and selective modulators of various biological targets.

A significant area of application for substituted naphthyridines is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 1,7-naphthyridine scaffold can serve as such a core, and the substituents introduced via the dichloro intermediate can be designed to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.

While specific examples detailing the use of this compound are not abundant in publicly accessible literature, the synthetic strategies employed for other dichloronaphthyridine isomers in the synthesis of kinase inhibitors provide a clear blueprint for its potential utility. For instance, related dichloropyridine and dichloronaphthyridine intermediates are commonly used in the synthesis of inhibitors for targets such as p38 MAP kinase and c-Met kinase.

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a diverse range of substituted 1,7-naphthyridine derivatives. Its synthesis from the corresponding diol, coupled with its predictable reactivity in nucleophilic substitution reactions, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The exploration of the chemical space accessible from this versatile building block holds significant promise for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the specific biological activities of derivatives of this compound is warranted and could lead to the discovery of new and potent drug candidates.

Spectroscopic data of 4,6-dichloro-1,7-naphthyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-1,7-naphthyridine

Abstract

This compound is a halogenated heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel bioactive molecules necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic analysis, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the foundational data for its definitive identification. This guide presents a comprehensive analysis of the expected spectroscopic data for this compound. Due to the scarcity of directly published, collated spectral data for this specific molecule, this document leverages established spectroscopic principles and data from analogous N-heterocyclic and chloro-aromatic compounds to provide a predictive yet scientifically grounded interpretation. The methodologies, expected data, and detailed interpretations are designed to serve as a vital resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a fused bicyclic aromatic system containing two nitrogen atoms and two chlorine substituents—govern its unique spectroscopic fingerprint. The precise location of these atoms dictates the electronic environment of each proton and carbon atom, the vibrational modes of the chemical bonds, and the molecule's fragmentation pattern under mass spectrometry.

An accurate interpretation of its spectra is therefore contingent on a clear understanding of its structure, illustrated below with conventional IUPAC numbering.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data for this type of analyte.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 or DMSO-d6 prep2 Add internal standard (TMS) (0.03% v/v) if not present in solvent prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Lock spectrometer on deuterium signal of solvent prep3->acq1 acq2 Shim magnet coils for optimal field homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (e.g., 1024 scans) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum (TMS at 0.00 ppm or residual solvent peak) proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each corresponding to one of the four protons on the naphthyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. Protons adjacent to a nitrogen atom (e.g., H8 and H2) are expected to be the most deshielded and appear at the lowest field.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H89.0 - 9.2Doublet (d)JH8-H5 ≈ 0.5-1 Hz (long range)Adjacent to N7, highly deshielded. Coupled to H5 through a long-range 'W' coupling.
H28.7 - 8.9Doublet (d)JH2-H3 ≈ 5-6 HzAdjacent to N1, deshielded. Coupled to vicinal proton H3.
H37.8 - 8.0Doublet (d)JH3-H2 ≈ 5-6 HzCoupled to vicinal proton H2.
H57.6 - 7.8Doublet (d)JH5-H8 ≈ 0.5-1 Hz (long range)Influenced by the para-Cl and meta-N7. Coupled to H8.

Note: Predicted chemical shifts are based on data for related 1,7-naphthyridine derivatives and established substituent effects.[2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display eight signals, corresponding to the eight carbon atoms of the naphthyridine ring. Carbons bonded to chlorine (C4, C6) and those adjacent to nitrogen (C2, C8, C8a) will have distinct chemical shifts.

CarbonPredicted δ (ppm)Rationale for Prediction
C6158 - 162Attached to electronegative Cl and adjacent to N7, highly deshielded.
C8a152 - 155Bridgehead carbon between two nitrogen atoms.
C4150 - 153Attached to electronegative Cl.
C2148 - 151Adjacent to N1.
C8138 - 141Adjacent to N7.
C4a125 - 128Quaternary carbon influenced by adjacent C4-Cl.
C5122 - 125Tertiary carbon influenced by adjacent C6-Cl.
C3120 - 123Tertiary carbon adjacent to C2.

Note: Predictions are based on analyses of substituted naphthyridines and quinolines.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding patterns within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method
  • Preparation: Grind 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be recorded first.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by vibrations characteristic of an aromatic N-heterocyclic system and carbon-chlorine bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000Aromatic C-H StretchWeak-MediumCharacteristic for sp² C-H bonds in aromatic rings.[6]
1600 - 1450Aromatic C=C and C=N StretchMedium-StrongMultiple bands are expected due to the complex skeletal vibrations of the fused heterocyclic rings.[7][8]
1400 - 1100In-plane C-H Bending & Ring VibrationsMediumFingerprint region with complex absorptions characteristic of the naphthyridine core.[9]
850 - 750Out-of-plane C-H BendingStrongThe pattern of these bands can sometimes be diagnostic of the substitution pattern on the aromatic ring.
750 - 650C-Cl StretchMedium-StrongCharacteristic absorption for aryl chlorides. The exact position depends on the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this.

Experimental Protocol: Electron Ionization GC-MS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The key feature in the mass spectrum of this compound will be the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).

  • Molecular Ion (M⁺•): A cluster of peaks will be observed for the molecular ion.

    • M⁺• peak (m/z 198): Corresponds to the molecule containing two ³⁵Cl atoms (C₈H₄³⁵Cl₂N₂).

    • [M+2]⁺• peak (m/z 200): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom. This peak is expected to be approximately 65% of the intensity of the M⁺• peak.

    • [M+4]⁺• peak (m/z 202): Corresponds to the molecule containing two ³⁷Cl atoms. This peak is expected to be approximately 10% of the intensity of the M⁺• peak. This characteristic 100:65:10 intensity ratio is a definitive indicator of a molecule containing two chlorine atoms.[10][11]

  • Key Fragmentation Pathways: Fragmentation will likely proceed through the loss of chlorine atoms or HCl, as the naphthyridine ring itself is relatively stable.

G M [C₈H₄Cl₂N₂]⁺• m/z 198, 200, 202 M_Cl [C₈H₄ClN₂]⁺ m/z 163, 165 M->M_Cl - Cl• M_2Cl [C₈H₄N₂]⁺• m/z 128 M_Cl->M_2Cl - Cl• M_HCN [C₇H₃N]⁺• m/z 101 M_2Cl->M_HCN - HCN

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

m/z (and Isotopic Peaks)Ion FormulaFragment LostNotes
198, 200, 202[C₈H₄Cl₂N₂]⁺•-Molecular ion cluster. Base peak is likely m/z 198.
163, 165[C₈H₄ClN₂]⁺Cl•Loss of a chlorine radical. The remaining ion will still show the isotopic signature of one Cl atom (100:32 ratio).[12][13]
128[C₈H₄N₂]⁺•2 x Cl•Loss of both chlorine atoms, resulting in the naphthyridine radical cation.
101[C₇H₃N]⁺•2 x Cl•, HCNSubsequent loss of hydrogen cyanide from the naphthyridine ring, a common fragmentation for N-heterocycles.[14]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a predictive but robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra define the molecule's carbon-hydrogen framework, while the IR spectrum confirms its key functional groups and aromatic nature. Finally, mass spectrometry establishes its molecular weight and reveals a characteristic fragmentation pattern dominated by a distinctive chlorine isotopic signature. Together, these techniques offer a self-validating system for the unambiguous confirmation of the structure, serving as an essential tool for scientists leveraging this compound in synthetic chemistry.

References

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-1,7-naphthyridine: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-1,7-naphthyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development, serving as a versatile precursor for a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the principal synthetic routes to this important compound, with a detailed focus on the selection of starting materials and the underlying chemical principles governing the synthetic transformations. The primary strategy discussed involves the construction of the 1,7-naphthyridine core to form a dihydroxy intermediate, followed by a robust chlorination step. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical insights required for the efficient synthesis of this compound and its derivatives.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. Among the various isomers, the 1,7-naphthyridine framework is a prominent feature in a multitude of compounds exhibiting a broad spectrum of biological activities, including potential as anticancer and antiparasitic agents.[2] The dichloro-substitution at the 4 and 6 positions provides two reactive sites for further functionalization through nucleophilic substitution reactions, making this compound a highly valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery programs.

Primary Synthetic Approach: From Dihydroxy Precursor to Dichloro Product

The most logical and widely applicable strategy for the synthesis of this compound is analogous to the preparation of other dichloro-heterocyclic compounds, such as 4,6-dichloropyrimidine. This approach is centered on a two-stage process:

  • Construction of the 1,7-Naphthyridine-4,6-diol Core: Synthesis of the bicyclic ring system bearing hydroxyl groups at the 4 and 6 positions.

  • Chlorination: Conversion of the dihydroxy intermediate to the target this compound.

The following sections will delve into the specifics of each stage, exploring the selection of starting materials and the key reactions involved.

Stage 1: Synthesis of the 1,7-Naphthyridine-4,6-diol Intermediate

A direct, well-established synthesis for 1,7-naphthyridine-4,6-diol is not readily found in the literature, necessitating a multi-step approach starting from simpler, more accessible precursors. A plausible and efficient route involves the construction of the second pyridine ring onto a pre-functionalized pyridine starting material. One of the most versatile methods for this type of transformation is the Friedländer annulation , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4]

Proposed Starting Material: 3-Amino-4-cyanopyridine

A suitable starting material for the synthesis of the 1,7-naphthyridine-4,6-diol core is 3-amino-4-cyanopyridine . This precursor contains the necessary amine functionality for the Friedländer reaction and a cyano group that can be hydrolyzed to a carboxylic acid and subsequently cyclized to form the second ring.

Synthetic Pathway to 1,7-Naphthyridine-4,6-diol

The proposed synthetic pathway from 3-amino-4-cyanopyridine to 1,7-naphthyridine-4,6-diol is outlined below. This multi-step sequence is designed to build the second ring with the required hydroxyl functionalities at the C4 and C6 positions.

Synthetic Pathway to1,7-Naphthyridine-4,6-diol start 3-Amino-4-cyanopyridine step1 Condensation with Diethyl Malonate start->step1 intermediate1 Enamine Intermediate step1->intermediate1 Base (e.g., NaOEt) step2 Thermal Cyclization intermediate1->step2 intermediate2 4-Amino-6-hydroxy-1,7-naphthyridine- 5-carbonitrile step2->intermediate2 High-boiling solvent (e.g., Dowtherm A) step3 Hydrolysis and Decarboxylation intermediate2->step3 intermediate3 4-Amino-1,7-naphthyridin-6-ol step3->intermediate3 Strong acid (e.g., H2SO4) step4 Diazotization and Hydrolysis intermediate3->step4 product 1,7-Naphthyridine-4,6-diol step4->product 1. NaNO2, H2SO4 2. H2O, heat

Caption: Proposed synthetic pathway from 3-amino-4-cyanopyridine to 1,7-naphthyridine-4,6-diol.

Experimental Protocol: Synthesis of 1,7-Naphthyridine-4,6-diol

Step 1: Condensation of 3-Amino-4-cyanopyridine with Diethyl Malonate

  • To a solution of sodium ethoxide in ethanol, add 3-amino-4-cyanopyridine and diethyl malonate.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated enamine intermediate is filtered, washed with ethanol, and dried.

Step 2: Thermal Cyclization

  • The enamine intermediate is heated in a high-boiling solvent, such as Dowtherm A, at 240-250 °C for 30-60 minutes.

  • Upon cooling, the cyclized product, 4-amino-6-hydroxy-1,7-naphthyridine-5-carbonitrile, precipitates.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., toluene), and dried.

Step 3: Hydrolysis and Decarboxylation

  • The 4-amino-6-hydroxy-1,7-naphthyridine-5-carbonitrile is heated in concentrated sulfuric acid at 160-170 °C for 2-3 hours.

  • The reaction mixture is then carefully poured onto ice.

  • The pH is adjusted to neutral with a base (e.g., ammonium hydroxide) to precipitate 4-amino-1,7-naphthyridin-6-ol.

  • The product is filtered, washed with water, and dried.

Step 4: Diazotization and Hydrolysis

  • 4-amino-1,7-naphthyridin-6-ol is dissolved in dilute sulfuric acid and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to boiling water.

  • The mixture is boiled for 30 minutes to ensure complete hydrolysis.

  • Upon cooling, 1,7-naphthyridine-4,6-diol precipitates and is collected by filtration, washed with water, and dried.

Stage 2: Chlorination of 1,7-Naphthyridine-4,6-diol

The conversion of the dihydroxy-1,7-naphthyridine to the target this compound is a crucial step that introduces the reactive chloro-functionalities. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this purpose.

Chlorinating Agent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that readily converts hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction often requires elevated temperatures and may be performed in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

Reaction Mechanism Overview

The chlorination mechanism involves the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group with POCl₃. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the chloro-substituted product.

Chlorination Mechanism start 1,7-Naphthyridine-4,6-diol intermediate Diphosphate Ester Intermediate start->intermediate Reaction with 2 eq. POCl3 reagent POCl3 product This compound intermediate->product Nucleophilic attack by Cl- (from POCl3)

Caption: Simplified overview of the chlorination of 1,7-naphthyridine-4,6-diol using POCl₃.

Experimental Protocol: Synthesis of this compound
  • A mixture of 1,7-naphthyridine-4,6-diol and phosphorus oxychloride is carefully heated to reflux (approximately 105-110 °C).

  • A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

  • The reaction is maintained at reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • The solid this compound is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetonitrile.

Alternative Synthetic Strategies

While the pathway through a dihydroxy intermediate is the most conceptually straightforward, other synthetic routes to substituted naphthyridines exist and could potentially be adapted. These include:

  • Skraup Synthesis: This method involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[5] By selecting an appropriately substituted aminopyridine, it might be possible to construct the 1,7-naphthyridine ring with functionalities that can be later converted to chloro groups.

  • Gould-Jacobs Reaction: This reaction involves the condensation of an aminopyridine with a substituted malonic ester derivative, followed by cyclization and subsequent functional group manipulation.

These alternative routes, however, often present challenges in terms of regioselectivity and the availability of the required substituted starting materials.

Summary of Starting Materials and Reagents

Compound Role Synthetic Stage
3-Amino-4-cyanopyridineStarting MaterialStage 1
Diethyl MalonateReagentStage 1
Sodium EthoxideBaseStage 1
Dowtherm ASolventStage 1
Sulfuric AcidReagent/CatalystStage 1
Sodium NitriteReagentStage 1
1,7-Naphthyridine-4,6-diolIntermediateStage 2
Phosphorus OxychlorideChlorinating AgentStage 2
N,N-DimethylanilineCatalystStage 2

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful construction of the core 1,7-naphthyridine ring system, followed by a robust chlorination. The most viable approach involves the synthesis of a 1,7-naphthyridine-4,6-diol intermediate, for which a plausible synthetic pathway starting from 3-amino-4-cyanopyridine has been detailed. The subsequent chlorination with phosphorus oxychloride is a standard and effective method for introducing the desired chloro-substituents. This in-depth guide provides the necessary theoretical framework and practical protocols to enable researchers to synthesize this valuable building block for application in medicinal chemistry and drug discovery.

References

Navigating Chemical Space: An In-depth Technical Guide to the Biological Activity of 4,6-Dichloro-1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of derivatives originating from the versatile 4,6-dichloro-1,7-naphthyridine intermediate, a key building block for accessing novel chemical entities. We delve into the synthesis of this core, detail the significant anticancer, kinase inhibitory, and antiviral properties of its derivatives, and provide validated experimental protocols for their synthesis and biological evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the structure-activity relationships, mechanisms of action, and therapeutic potential of this promising compound class.

Introduction: The 1,7-Naphthyridine Scaffold: A Privileged Core in Medicinal Chemistry

Naphthyridines, also known as benzodiazines or diazanaphthalenes, are a class of heterocyclic aromatic compounds characterized by a fused system of two pyridine rings.[1] There are six distinct positional isomers based on the location of the two nitrogen atoms, each presenting a unique electronic and steric profile for molecular interactions.[1][2] Among these, the 1,7-naphthyridine scaffold has garnered significant attention in drug discovery due to the diverse and potent biological activities demonstrated by its derivatives.[3]

The utility of the 1,7-naphthyridine core is significantly enhanced by functionalization, allowing for the fine-tuning of its pharmacological properties. The this compound intermediate, in particular, serves as a highly valuable and versatile precursor.[4] The two chlorine atoms act as excellent leaving groups, enabling sequential and regioselective nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide focuses specifically on the rich biological landscape accessible from this key intermediate.

Synthesis of the this compound Intermediate

While this compound is a critical building block, a direct, peer-reviewed synthesis protocol is not prominently available in the literature. However, based on established principles of heterocyclic chemistry, a robust and plausible synthetic pathway can be proposed. The strategy involves the construction of a dihydroxy-1,7-naphthyridine core, followed by a well-precedented chlorination reaction.

Proposed Synthetic Pathway

The proposed synthesis begins with a substituted aminopyridine and utilizes a cyclization reaction to form the second ring of the naphthyridine system. The resulting dihydroxy intermediate is then converted to the target dichloro compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 3-Aminopyridine-4-carboxylate C 4,6-Dihydroxy-1,7-naphthyridine A->C Base-catalyzed condensation B Diethyl Malonate B->C D 4,6-Dihydroxy-1,7-naphthyridine F This compound D->F Reflux E Phosphorus Oxychloride (POCl3) E->F G Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin phosphorylates for degradation TCF TCF/LEF BetaCatenin->TCF translocates to nucleus and binds Genes Target Gene Transcription TCF->Genes activates Naphthyridine Bisleuconothine A (1,7-Naphthyridine) Naphthyridine->Dvl inhibits G Start This compound Step1 Step 1: Add R1-NH2 (1 eq) Solvent: Dioxane Heat: 100°C, 12h Start->Step1 Intermediate 4-Amino(R1)-6-chloro- 1,7-naphthyridine Step1->Intermediate Step2 Step 2: Add R2-H (e.g., Phenol) Base: Cs2CO3 Catalyst: Pd(OAc)2, Xantphos Heat: 105°C, 12h Intermediate->Step2 Product 4-Amino(R1)-6-substituted(R2)- 1,7-naphthyridine Step2->Product

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4,6-dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 4,6-dichloro-1,7-naphthyridine. The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, and the ability to selectively functionalize it is crucial for the development of novel therapeutics. This guide delves into the principles of regioselectivity inherent to dihalogenated naphthyridines, offers a robust, field-tested protocol for mono-arylation, and provides a framework for further optimization.

Introduction: The Strategic Importance of 1,7-Naphthyridines and the Suzuki Coupling

The 1,7-naphthyridine core is a privileged heterocyclic motif found in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapies. The strategic placement of nitrogen atoms within the bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for drug design. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the elaboration of such heteroaromatic systems.[1] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it a preferred method for creating carbon-carbon bonds in complex molecule synthesis.[2]

For a substrate such as this compound, the presence of two distinct chlorine atoms offers the potential for selective, sequential functionalization, enabling the rapid generation of diverse molecular libraries. Understanding and controlling the regioselectivity of the initial coupling is paramount.

The Causality of Regioselectivity in Dihalo-N-Heterocycles

The selective reaction of one halogen over another in a dihalogenated heteroaromatic system is governed by a combination of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The rate of this step is highly dependent on the electronic nature of the carbon atom and the steric environment around the halogen.

For dihalogenated pyridines and their fused analogues like naphthyridines, the following general principles apply:

  • Electronic Activation: Halogen atoms at positions α (e.g., C2, C6) or γ (e.g., C4) to the ring nitrogen are generally more activated towards oxidative addition than those at β positions (e.g., C3, C5). This is due to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-Cl bond and makes the carbon atom more electrophilic.

  • Positional Reactivity Hierarchy: In many cases, the γ-position (C4) is more reactive than the α-position (C2/C6).[4] This enhanced reactivity at the C4 position is a well-documented phenomenon in pyridine chemistry.[5] For this compound, this suggests a general preference for the initial Suzuki coupling to occur at the C4 position.

  • Ligand and Catalyst Influence: The choice of palladium catalyst and phosphine ligand can have a profound impact on regioselectivity. Bulky electron-rich ligands can alter the steric and electronic environment around the palladium center, sometimes leading to "unconventional" site selectivity where the sterically less hindered position reacts preferentially.[5][6]

Based on these principles, a protocol for the mono-arylation of this compound would be designed to favor substitution at the more electronically activated C4 position.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the selective mono-arylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic Acid, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heating Heat under Inert Atmosphere (e.g., 80-100 °C) catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product Isolated 4-Aryl-6-chloro-1,7-naphthyridine purify->product

Caption: General experimental workflow for the Suzuki coupling.

Detailed Protocol for Mono-Arylation at the C4 Position

This protocol is a robust starting point for the selective Suzuki coupling of an arylboronic acid to the C4 position of this compound. It is based on established conditions for analogous dihalopyridine and dichloronaphthyridine systems.[7]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (4:1 or 5:1 ratio), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). The use of a pre-catalyst like Pd(dppf)Cl₂ is recommended for its air stability and reliable activation.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use to prevent catalyst degradation.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-arylated product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-6-chloro-1,7-naphthyridine.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)(Ar')L₂ pd_complex->pd_aryl_complex Ar'-B(OR)₃⁻ pd_aryl_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' (Product) arx Ar-X (this compound) boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the mono-arylation of dihalopyridine systems, which serve as a valuable reference for optimizing the reaction of this compound.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O100685-95[7]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801280-90[4]
3-Thienylboronic acidPd₂(dba)₃ (2) + SPhos (4)K₃PO₄Dioxane1004>90[7]
4-Acetylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O90875-85[8]

Trustworthiness and Self-Validation

The protocols and principles outlined in this document are grounded in established and peer-reviewed chemical literature. For any new substrate, it is imperative to perform a small-scale test reaction to confirm the identity of the major regioisomer. This can be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as HMBC and NOESY can definitively establish the connectivity and spatial relationships between the newly introduced aryl group and the protons on the naphthyridine core.

  • Mass Spectrometry (MS): Confirms the addition of a single aryl group and the retention of one chlorine atom.

By following the provided protocol and validating the product structure, researchers can have high confidence in the outcome of the reaction. For subsequent transformations, the remaining chlorine at the C6 position can be targeted under more forcing conditions or with a different cross-coupling reaction, allowing for the synthesis of di-substituted 1,7-naphthyridines.

References

Application Notes & Protocols: A Strategic Guide to the Regioselective Functionalization of 4,6-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold, integral to the structure of numerous biologically active molecules and functional materials.[1] Its unique arrangement of nitrogen atoms creates a distinct electronic landscape that influences molecular interactions, making it a sought-after framework in drug discovery.[2] Compounds based on this scaffold have shown promise as potent and selective kinase inhibitors, among other therapeutic targets.[3][4]

The synthetic utility of this scaffold is greatly enhanced by the strategic functionalization of its precursors. 4,6-dichloro-1,7-naphthyridine serves as a powerful and versatile building block, offering two distinct reactive sites for modification. The ability to selectively manipulate the chlorine atoms at the C4 and C6 positions through regiocontrolled reactions is paramount. It allows for the modular and efficient construction of complex molecular architectures, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).

This guide provides a detailed exploration of the principles and protocols governing the regioselective functionalization of this compound, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Our objective is to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers to make informed strategic decisions in their synthetic campaigns.

The Principle of Regioselectivity in the 1,7-Naphthyridine System

To achieve regioselectivity, one must first understand the inherent electronic properties of the this compound ring. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, rendering the entire heterocyclic system electron-deficient and thus activated towards nucleophilic attack.

However, the positions are not electronically equivalent. The reactivity of a given C-Cl bond is influenced by its proximity to the nitrogen atoms:

  • The C6 Position: This position is ortho to the N7 atom. The proximity of the nitrogen atom significantly polarizes the C6-Cl bond, making the C6 carbon highly electrophilic. This site is therefore the most activated position for traditional Nucleophilic Aromatic Substitution (SNAr) and is conventionally more reactive in palladium-catalyzed cross-coupling reactions.[5]

  • The C4 Position: This position is para to the N7 atom and meta to the N1 atom. While still activated, it is electronically less deficient than the C6 position. Consequently, it is the less reactive site under standard SNAr or cross-coupling conditions.

This inherent reactivity differential (C6 > C4) is the cornerstone of our synthetic strategy. We can either exploit it to achieve selective C6 functionalization or override it using specialized catalytic systems to target the C4 position.

Caption: Electronic activation at C4 and C6 positions.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - Targeting the C6 Position

Nucleophilic aromatic substitution (SNAr) is a powerful, often catalyst-free method for forming C-N, C-O, and C-S bonds on electron-deficient aromatic rings.[6] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate (a Meisenheimer complex).

Causality of C6-Selectivity: In the case of this compound, the greater electrophilicity of the C6 position makes it the kinetically favored site for nucleophilic attack. Under mild to moderate reaction conditions, a wide range of nucleophiles (amines, alkoxides, thiolates) will selectively displace the C6 chlorine, leaving the C4 chlorine intact for subsequent transformations.[7][8]

Protocol 3.1: Selective SNAr Amination at C6

This protocol describes a model reaction for the selective displacement of the C6-chloride with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine, or aniline) (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M) followed by the amine (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (4-chloro-6-amino-1,7-naphthyridine) by flash column chromatography on silica gel.

Self-Validation: The regioselectivity of the product should be confirmed by 2D-NMR techniques (HMBC, NOESY) to unambiguously establish the position of substitution. The presence of a single chlorine atom can be confirmed by mass spectrometry.

Table 1: Representative Conditions for C6-Selective SNAr

Nucleophile Base Solvent Temperature (°C) Typical Time (h) Notes
Morpholine K₂CO₃ DMF 100 4-8 Standard conditions for secondary aliphatic amines.
Aniline Cs₂CO₃ DMSO 120 12-18 A stronger base and higher temperature may be needed for less nucleophilic aryl amines.
Sodium Methoxide (None) Methanol 65 (reflux) 2-6 The alkoxide acts as both nucleophile and base.

| Benzyl Mercaptan | DIPEA | NMP | 80 | 3-6 | A non-nucleophilic organic base is preferred for thiolates to avoid side reactions. |

Method 2: Palladium-Catalyzed Cross-Coupling - A Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9][10] These reactions typically proceed through a common catalytic cycle.

G cluster_info Key Steps in Pd-Catalyzed Cross-Coupling pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)(L)n-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(L)n-R' oa_complex->trans_complex Transmetalation (R'-M) trans_complex->pd0 Reductive Elimination (Ar-R') info Ar-X = this compound R'-M = Organoboron, Organotin, Amine, Alkyne, etc.

Caption: General catalytic cycle for cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile methods for creating C(sp²)-C(sp²) bonds.

Conventional C6-Selectivity: Using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf), the reaction will preferentially occur at the more electronically activated C6 position, analogous to the SNAr reaction.[11]

Ligand-Controlled C4-Selectivity: Achieving "unconventional" selectivity at the C4 position requires overriding the inherent electronic preference. This is accomplished through ligand control.[5] The key principle is to use a very bulky, sterically demanding ligand, such as an N-heterocyclic carbene (NHC) or a biarylphosphine (e.g., XPhos). The steric bulk of the ligand-palladium complex can physically block the more reactive but more hindered C6 position (flanked by C5-H and the N7 lone pair), forcing the oxidative addition to occur at the less reactive but more accessible C4 position.

Protocol 4.1.1: C6-Selective Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-6-bromo-1,7-naphthyridine (1.0 equiv) (Note: Using a mixed halide substrate (Br/Cl) enhances selectivity, as the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Aqueous base (e.g., 2M Na₂CO₃ or K₃PO₄)

  • Solvent system (e.g., Dioxane/Water or Toluene/Water)

Procedure:

  • Setup: To a Schlenk flask, add the 4-chloro-6-bromo-1,7-naphthyridine (1.0 equiv), arylboronic acid (1.1 equiv), and palladium catalyst (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the organic solvent (e.g., dioxane) followed by the aqueous base solution.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, cool, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield the 6-aryl-4-chloro-1,7-naphthyridine.

Protocol 4.1.2: C4-Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Bulky Ligand (e.g., XPhos or IPr·HCl) (4-6 mol%)

  • Anhydrous base (e.g., K₃PO₄ or CsF)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst, bulky ligand, and anhydrous base to an oven-dried Schlenk flask.

  • Catalyst Activation: Add the anhydrous solvent and stir at room temperature for 15-20 minutes to allow for the formation of the active catalytic complex.

  • Reagent Addition: Add the this compound and the arylboronic acid.

  • Reaction: Heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up & Purification: Follow the procedure outlined in Protocol 4.1.1. The expected product is the 4-aryl-6-chloro-1,7-naphthyridine.

Table 2: Catalyst Systems for Regioselective Suzuki Coupling

Target Position Pd Source Ligand Base Solvent Rationale
C6 Pd(PPh₃)₄ PPh₃ (in situ) Aq. Na₂CO₃ Dioxane/H₂O Electronic Control: Reacts at the most electrophilic C-X bond.[11]
C6 PdCl₂(dppf) dppf Aq. K₃PO₄ Toluene/H₂O A robust catalyst system favoring the electronically preferred site.
C4 Pd₂(dba)₃ XPhos K₃PO₄ Toluene Steric Control: Bulky ligand blocks the C6 position, forcing reaction at C4.[5]

| C4 | Pd(OAc)₂ | IPr·HCl (NHC) | K₃PO₄ | Dioxane | Sterically demanding NHC ligand directs reaction to the more accessible C4 site. |

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed coupling of an amine with an aryl halide, providing a more versatile alternative to SNAr for constructing C-N bonds, especially with less nucleophilic amines.[9][12] The principles of regioselectivity are identical to those of the Suzuki coupling: standard ligands favor C6, while bulky ligands are required to target C4.

Protocol 4.2.1: General Protocol for C6-Selective Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-6-bromo-1,7-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1.5 mol%)

  • Ligand (e.g., BINAP or dppf) (3.0 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup (Glovebox): Add the palladium precatalyst, ligand, base, and 4-chloro-6-bromo-1,7-naphthyridine to a reaction vial.

  • Reagent Addition: Add the solvent, followed by the amine.

  • Reaction: Seal the vial and heat to 90-110 °C for 8-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is invaluable for introducing linear alkyne linkers into molecular scaffolds. Regioselectivity follows the same electronic principles, favoring the C6 position under standard conditions.[15]

Protocol 4.3.1: General Protocol for C6-Selective Sonogashira Coupling

Materials:

  • 4-Chloro-6-bromo-1,7-naphthyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine) (used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Setup: To a dry Schlenk flask under argon, add the 4-chloro-6-bromo-1,7-naphthyridine, PdCl₂(PPh₃)₂, and CuI.

  • Reagent Addition: Add the solvent (e.g., THF) and the amine base (e.g., Et₃N). Degas the solution with a brief stream of argon.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the mixture at a temperature between room temperature and 60 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 6-alkynyl-4-chloro-1,7-naphthyridine.[16]

Strategic Sequential Functionalization

The true power of this compound lies in its potential for sequential, regioselective functionalization. By combining the methods described above, one can introduce two different substituents at the C4 and C6 positions in a controlled manner.

Workflow Causality: The most robust strategy is to first perform the reaction that targets the more reactive C6 position under conditions that leave the C4 position untouched. The resulting 4-chloro-6-substituted-1,7-naphthyridine can then be subjected to a second, distinct functionalization at the C4 position. This often requires more forcing conditions or a specialized C4-selective catalyst system.

G start This compound step1_out 4-Chloro-6-(R1)-1,7-naphthyridine start->step1_out Step 1: C6-Selective Reaction (e.g., SNAr or conventional Suzuki) [R1 Nucleophile/Reagent] final_product 4-(R2)-6-(R1)-1,7-naphthyridine step1_out->final_product Step 2: C4-Selective Reaction (e.g., Ligand-controlled Suzuki) [R2 Reagent]

Caption: Workflow for sequential C6 then C4 functionalization.

Example Strategy:

  • Step 1 (C6 Functionalization): React this compound with sodium methoxide in methanol (SNAr, Protocol 3.1) to selectively form 4-chloro-6-methoxy-1,7-naphthyridine.

  • Step 2 (C4 Functionalization): Subject the product from Step 1 to a C4-selective Suzuki coupling with phenylboronic acid using a Pd₂(dba)₃/XPhos catalyst system (Protocol 4.1.2) to yield 4-phenyl-6-methoxy-1,7-naphthyridine.

This logical, step-wise approach provides a reliable and modular route to complex, disubstituted 1,7-naphthyridine derivatives.

References

Application Notes & Protocols: Synthesis of 1,7-Naphthyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. Its rigid, planar structure and the specific arrangement of nitrogen atoms facilitate key interactions within the ATP-binding sites of various kinases, making it a cornerstone for drug discovery efforts, particularly in oncology. This guide provides a comprehensive overview of the synthetic strategies for constructing the 1,7-naphthyridine core and offers a detailed, field-proven protocol for the synthesis of a representative kinase inhibitor, grounded in mechanistic rationale and practical insights for researchers in drug development.

Introduction: The 1,7-Naphthyridine Scaffold in Kinase Inhibition

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, nitrogen-containing heterocycles are of paramount importance, and the 1,7-naphthyridine isomer has emerged as a particularly valuable framework.

The strategic placement of its two nitrogen atoms allows the 1,7-naphthyridine ring system to act as an effective "hinge-binder." Specifically, the nitrogen at position 7 (N7) can form a crucial hydrogen bond with the backbone nitrogen of a conserved residue in the kinase hinge region, a key anchoring interaction for many ATP-competitive inhibitors.[1][2] This fundamental interaction provides a stable foundation upon which further substitutions can be made to achieve high potency and selectivity. Notable examples include potent inhibitors of p38 MAP kinase and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in p53-mutant cancers.[1][3][4][5]

This document details the primary synthetic routes to this versatile scaffold and provides a step-by-step protocol for the synthesis of an advanced 1,7-naphthyridine-based inhibitor, reflecting modern synthetic and medicinal chemistry practices.

Core Synthetic Strategies for the 1,7-Naphthyridine Nucleus

The construction of the 1,7-naphthyridine bicyclic system can be approached through several classic and modern synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for mild, functional-group-tolerant conditions.

Strategy A: Friedländer Annulation and Related Cyclocondensations

The Friedländer synthesis is a robust and traditional method for constructing quinoline and naphthyridine rings. The core principle involves the condensation of a 2-aminopyridine derivative bearing an ortho-carbonyl group with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).

Causality and Rationale: This approach is highly effective for creating a polysubstituted pyridone ring fused to the initial pyridine. The reaction is typically base- or acid-catalyzed and proceeds through an initial aldol-type condensation followed by cyclization and dehydration. While effective, traditional Friedländer conditions can be harsh, sometimes limiting their application with sensitive functional groups.

Caption: General workflow for the Friedländer synthesis of 1,7-naphthyridines.

Strategy B: Modern Silver-Catalyzed Multicomponent Synthesis

To overcome the limitations of harsh reaction conditions, modern catalytic methods have been developed. A notable example is a one-pot, silver-catalyzed cyclization strategy.[6] This method often involves the reaction of components like 2-aminobenzamide derivatives with ortho-alkynylquinoline carbaldehydes to construct fused polycyclic 1,7-naphthyridines.

Causality and Rationale: Silver catalysis enables the reaction to proceed under significantly milder conditions, which dramatically improves functional group tolerance and scalability.[6] Such one-pot procedures are highly atom-economical and efficient, reducing the number of purification steps and saving resources, which is a major advantage in a drug development setting.[7]

Detailed Protocol: Synthesis of a PIP4K2A Inhibitor Intermediate

This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate, modeled after the synthetic route developed for potent 1,7-naphthyridine-based PIP4K2A inhibitors like BAY-091.[1][3] The workflow demonstrates a logical sequence of building complexity on the core scaffold.

Caption: Stepwise workflow for the synthesis of a 1,7-naphthyridine inhibitor.

Protocol: Synthesis of (R)-ethyl 2-((8-(2-ethoxyphenyl)-4-hydroxy-1,7-naphthyridin-2-yl)amino)butanoate Analog

This protocol is adapted from the published synthesis of closely related analogs.[1]

Step 1: Synthesis of the Cyanonaphthyridine Core (Compound 7)

  • Rationale: This step builds the foundational bicyclic ring system. A commercially available carboxylic acid (3) is first activated, in this case to an active ester (5), which then undergoes condensation with a cyanoacetophenone (6) in the presence of a strong base to furnish the core structure (7).[1]

  • Procedure:

    • To a solution of carboxylic acid 3 in an appropriate aprotic solvent (e.g., DMF), add a coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 30 minutes at room temperature to form the active ester 5 .

    • In a separate flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF.

    • Add a solution of cyanoacetophenone 6 in DMF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 15 minutes.

    • Add the pre-activated ester solution (5 ) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield the cyanonaphthyridine core 7 .

Step 2: Bromination of the Hydroxyl Group (Compound 8b)

  • Rationale: The hydroxyl group on the naphthyridine core is a poor leaving group. To enable subsequent nucleophilic substitution, it is converted to a more reactive species. While a chloride is feasible, the corresponding bromide often provides better stability and reactivity for the next step.[1]

  • Procedure:

    • Suspend the cyanonaphthyridine 7 in phosphorus oxybromide (POBr₃).

    • Heat the mixture to 100 °C and stir for 2 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane. The combined organic layers are dried, filtered, and concentrated.

    • The crude bromide 8b is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with (R)-2-Aminobutanoate (Compound 9)

  • Rationale: This step installs the chiral side chain, which is crucial for interacting with specific residues in the kinase active site. The (R)-configuration was determined to be optimal for PIP4K2A binding.[1]

  • Procedure:

    • Dissolve the crude bromide 8b in DMF.

    • Add (R)-2-aminobutanoate hydrochloride and an excess of a tertiary amine base (e.g., triethylamine or DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by flash chromatography to yield the substituted naphthyridine 9 .

Step 4: Final Assembly via Suzuki Coupling

  • Rationale: The final aryl or heteroaryl moiety, which typically occupies a hydrophobic pocket in the kinase, is installed using a robust and versatile palladium-catalyzed Suzuki cross-coupling reaction. This reaction is well-suited for late-stage functionalization due to its excellent functional group tolerance.[2]

  • Procedure:

    • Note: This step assumes the presence of a halogen on the naphthyridine core for coupling. If starting from an intermediate like 9 where the coupling site needs to be installed, an additional halogenation or triflation step would be required. For this example, we assume a bromo-substituted precursor.

    • To a degassed solution of the bromo-naphthyridine intermediate in a suitable solvent mixture (e.g., DMF/water or Dioxane/water), add (2-ethoxyphenyl)boronic acid.

    • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 90-110 °C for 8-12 hours.

    • Monitor the reaction by LCMS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash, dry, and concentrate the organic phase. Purify the final compound by flash chromatography or preparative HPLC.

Structural Characterization Data

Validation of the synthesized compounds is critical. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the identity and purity of each intermediate and the final product.

Compound Technique Observed Data (Example)
3d (Fused 1,7-Naphthyridine)[6]¹H NMR (400 MHz, CDCl₃)δ 8.12 (d, J = 8.9 Hz, 1H), 8.07 (dd, J = 7.8, 1.5 Hz, 1H), 7.90 (dt, J = 8.8, 1.8 Hz, 2H), 7.77 – 7.72 (m, 2H), 7.67 – 7.63 (m, 1H), 7.63 – 7.59 (m, 2H)...
HRMS (ESI) m/z[M + H]⁺ Calcd for C₃₉H₃₀N₃O₂: 572.2333; Found: 572.2336.[6]
BAY-297 (PIP4K2A Inhibitor)[2]IC₅₀ (ADP-Glo, 10 µM ATP)13 nM
BAY-091 (PIP4K2A Inhibitor)[2]IC₅₀ (ADP-Glo, 10 µM ATP)< 3 nM

Mechanistic Insight: Structure-Activity Relationships (SAR)

The synthetic efforts are guided by understanding how the molecule interacts with its target kinase. X-ray crystallography of inhibitors bound to PIP4K2A has provided invaluable insights.[1][2]

  • Hinge Binding: The N7 of the 1,7-naphthyridine core forms a hydrogen bond with the backbone NH of Val199 in the hinge region.[1]

  • Hydrophobic Interactions: An adjacent phenyl ring from the naphthyridine engages in a π-π T-stacking interaction with Phe200.[1]

  • Side Chain Interactions: The carboxylic acid group of the side chain forms critical salt-bridge and hydrogen-bonding interactions with Lys209 and Thr232.[1]

  • Hydrophobic Pocket: The terminal ethoxybiphenyl motif extends into a hydrophobic subpocket, further enhancing binding affinity.[1]

Caption: Simplified diagram of key binding interactions for a 1,7-naphthyridine inhibitor.

Conclusion

The 1,7-naphthyridine scaffold is a validated and highly effective core for the design of potent kinase inhibitors. Its synthesis can be achieved through a variety of methods, from classic cyclocondensations to modern, mild catalytic reactions that offer superior efficiency and scalability. The detailed protocol provided herein offers a practical and rational approach for constructing advanced, highly functionalized 1,7-naphthyridine derivatives. A thorough understanding of the synthetic chemistry, combined with structural insights into kinase binding, empowers medicinal chemists to rationally design and synthesize the next generation of targeted therapeutics.

References

Application Notes and Protocols for the Synthesis of Tpl2 Kinase Inhibitors Utilizing 4,6-dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tpl2 Kinase in Inflammatory Disease

Tumor progression locus-2 (Tpl2), also known as MAP3K8 or COT, is a critical serine/threonine kinase that functions as a key regulator in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Tpl2 is an essential mediator of the inflammatory response, activated by stimuli such as Toll-like receptor (TLR) ligands, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[3][4] Upon activation, Tpl2 phosphorylates and activates downstream kinases MEK1/2, which in turn activate ERK1/2.[3] This signaling cascade culminates in the production of pro-inflammatory cytokines, including TNF-α, a key mediator in a host of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][5] The specific role of Tpl2 in selectively mediating inflammatory signals makes it an attractive therapeutic target for the development of novel anti-inflammatory agents with potentially fewer side effects than broader-acting immunosuppressants.[3]

The 1,7-naphthyridine scaffold has emerged as a privileged structure in the design of potent and selective Tpl2 kinase inhibitors.[2] In particular, 4,6-disubstituted-1,7-naphthyridine-3-carbonitriles have demonstrated significant inhibitory activity.[2] This application note provides a detailed guide for the synthesis of this class of inhibitors, focusing on the strategic use of the versatile building block, 4,6-dichloro-1,7-naphthyridine-3-carbonitrile.

The Strategic Role of this compound-3-carbonitrile

The this compound-3-carbonitrile core is an ideal starting material for the generation of a diverse library of Tpl2 inhibitors. The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for sequential and regioselective functionalization. This is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which facilitates the introduction of various amine substituents crucial for potent Tpl2 inhibition.[2] This step-wise approach enables systematic exploration of the structure-activity relationship (SAR) at both positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Tpl2 Signaling Pathway

The following diagram illustrates the central role of Tpl2 in the inflammatory signaling cascade.

Tpl2_Signaling_Pathway TLR_IL1R TLR / IL-1R / TNFR Tpl2_complex Tpl2/p105/ABIN-2 (inactive complex) TLR_IL1R->Tpl2_complex Inflammatory Stimuli (LPS, IL-1β, TNF-α) Tpl2_active Tpl2 (active) Tpl2_complex->Tpl2_active p105 degradation MEK1_2 MEK1/2 Tpl2_active->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription_Factors->Cytokines Gene Transcription Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->Tpl2_active Inhibition

Caption: Tpl2 Signaling Pathway in Inflammation.

Synthetic Workflow Overview

The synthesis of 4,6-disubstituted-1,7-naphthyridine-3-carbonitrile Tpl2 inhibitors from the key dichloro intermediate generally follows a two-step sequential amination strategy.

Synthetic_Workflow Start 4,6-dichloro-1,7- naphthyridine-3-carbonitrile Step1 First Buchwald-Hartwig Amination (C4 Position) Start->Step1 Intermediate 4-Amino-6-chloro-1,7- naphthyridine-3-carbonitrile Step1->Intermediate Step2 Second Buchwald-Hartwig Amination (C6 Position) Intermediate->Step2 Final 4,6-Diamino-1,7- naphthyridine-3-carbonitrile (Tpl2 Inhibitor) Step2->Final

Caption: General Synthetic Workflow.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: this compound-3-carbonitrile

This protocol is adapted from analogous synthetic procedures for substituted naphthyridines.

Reaction Scheme: (A detailed reaction scheme would be depicted here, showing the cyclization and subsequent chlorination steps to form the dichloro-naphthyridine core).

Materials:

  • Starting materials for the naphthyridine core synthesis (e.g., substituted aminopyridine and a suitable coupling partner)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents (e.g., Dioxane, Toluene)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Synthesis of the Naphthyridinone Precursor: The synthesis begins with the construction of the 1,7-naphthyridin-4-one core. This can be achieved through various established methods, such as the Gould-Jacobs reaction or a Conrad-Limpach synthesis, by reacting a suitably substituted 3-aminopyridine with a malonic acid derivative.

  • Chlorination: To a solution of the naphthyridinone precursor in a suitable high-boiling solvent such as toluene, add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound-3-carbonitrile.

Part 2: Sequential Buchwald-Hartwig Amination for the Synthesis of a Representative Tpl2 Inhibitor (e.g., 4-Cycloheptylamino-6-[(pyridin-3-ylmethyl)amino]-[1][6]naphthyridine-3-carbonitrile)

This protocol is a representative example based on the work of Kaila et al. and general Buchwald-Hartwig procedures.[2]

Step 1: First Amination at the C4 Position

  • Inert Atmosphere: To an oven-dried reaction vessel, add this compound-3-carbonitrile (1.0 eq), the desired primary or secondary amine (e.g., cycloheptylamine, 1.1 eq), and a suitable base (e.g., sodium tert-butoxide, 1.2 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). The choice of ligand is crucial for reaction efficiency.[6][7]

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the 4-amino-6-chloro-1,7-naphthyridine-3-carbonitrile intermediate.

Step 2: Second Amination at the C6 Position

  • Inert Atmosphere: To a new oven-dried reaction vessel, add the purified 4-amino-6-chloro-1,7-naphthyridine-3-carbonitrile intermediate from the previous step (1.0 eq), the second amine (e.g., (pyridin-3-yl)methanamine, 1.2 eq), and a suitable base (e.g., cesium carbonate, 2.0 eq).

  • Catalyst System: Add the palladium catalyst and ligand (a different catalyst/ligand system may be required for optimal reactivity at the C6 position).

  • Solvent: Add anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture (a higher temperature may be required for the less reactive C6 position). Monitor the reaction progress.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Step 1 to isolate the final 4,6-diamino-1,7-naphthyridine-3-carbonitrile product.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of a series of 1,7-naphthyridine-3-carbonitrile analogs against Tpl2 kinase, highlighting the impact of substitutions at the C4 and C6 positions.

Compound IDC4-SubstituentC6-SubstituentTpl2 IC₅₀ (nM)
1 3-chloro-4-fluoroaniline(pyridin-3-ylmethyl)amine50
2 Cycloheptylamine(pyridin-3-ylmethyl)amine30
3 Cyclopentylamine(pyridin-3-ylmethyl)amine100
4 Aniline(pyridin-3-ylmethyl)amine>1000
5 CycloheptylamineAniline250
6 CycloheptylamineMorpholine80

Data is representative and compiled from published literature.[2]

Interpretation of SAR Data:

  • C4-Position: Large, lipophilic groups such as cycloheptylamino are generally favored for potent Tpl2 inhibition. Aromatic substituents at this position, unless appropriately substituted, can lead to a significant loss of activity.

  • C6-Position: The C6 position is also critical for activity. Small, polar groups, particularly those containing a pyridine ring, often result in high potency. The (pyridin-3-ylmethyl)amine moiety is a recurring feature in highly active compounds.

Conclusion

The this compound-3-carbonitrile scaffold is a highly valuable and versatile starting point for the synthesis of potent and selective Tpl2 kinase inhibitors. The strategic and sequential application of Buchwald-Hartwig amination reactions allows for the systematic exploration of the chemical space at the C4 and C6 positions, enabling the development of optimized drug candidates for the treatment of a wide range of inflammatory diseases. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working in this promising therapeutic area.

References

Application Notes and Protocols for Sonogashira Coupling with 4,6-dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Naphthyridine Core

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The ability to functionalize this core with precision is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes), stands out as a key tool for this purpose.[2][3] This reaction allows for the introduction of rigid alkynyl linkers, which can serve as pharmacophores or as handles for further synthetic transformations.

This document provides a detailed guide for performing the Sonogashira coupling on 4,6-dichloro-1,7-naphthyridine. As a di-halogenated, electron-deficient substrate, this reaction presents unique challenges, particularly concerning the low reactivity of the chloro-substituents and the potential for regioselectivity. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed protocols for both selective mono-alkynylation and di-alkynylation, and offer insights into reaction optimization and troubleshooting.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that typically employs a copper(I) co-catalyst.[2][3] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound) to form a Pd(II) intermediate.

  • Transmetalation: The Pd(II) intermediate reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, where the alkynyl group is transferred to the palladium center.

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to form the final alkynylated product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing its acidity. A base, typically an amine, then deprotonates the alkyne to form a copper acetylide.

  • Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X transmetalation Transmetalation pd_alkynyl Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkynyl Cu-C≡CR cu_catalyst Cu(I)X pd_complex->cu_catalyst Pd(II)-X pd_alkynyl->pd0 reductive_elim Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide H-C≡CR, Base base Base alkyne H-C≡CR

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.

Challenges with this compound

The Sonogashira coupling of this compound presents two primary challenges:

  • Low Reactivity of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than carbon-bromine or carbon-iodine bonds, making oxidative addition to the Pd(0) center the rate-limiting step.[2] This necessitates the use of more active catalyst systems.

  • Regioselectivity: With two chloro-substituents, the reaction can potentially yield a mixture of mono-alkynylated products (at the C4 or C6 position) and the di-alkynylated product. Controlling the selectivity is crucial for synthesizing specific target molecules.

Protocol 1: Selective Mono-alkynylation of this compound

Achieving selective mono-alkynylation requires careful control of stoichiometry and reaction conditions to favor the reaction at the more reactive chloro-position while minimizing the formation of the di-substituted product.

Regioselectivity Considerations: The relative reactivity of the C4 and C6 positions in this compound is not definitively established in the literature. However, based on analogous heterocyclic systems like 2,4-dichloropyrimidines, the position para to a ring nitrogen (C4) is generally more electrophilic and thus more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the position meta to a ring nitrogen (C6).[4][5] Therefore, it is hypothesized that mono-alkynylation will preferentially occur at the C4 position. Experimental verification (e.g., by 2D NMR techniques) of the product structure is essential.

Recommended Catalyst System: For the coupling of less reactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.[6] The use of Pd(OAc)₂ with a ligand such as XPhos or SPhos is a robust choice. N-heterocyclic carbene (NHC) ligands also show great promise for this transformation.[7][8]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially available
Terminal Alkyne>98%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)>98%Strem, Sigma-Aldrich
XPhos>98%Strem, Sigma-Aldrich
Copper(I) Iodide (CuI)>99%Strem, Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)>99%Sigma-Aldrich, Acros
1,4-DioxaneAnhydrousAcros, Sigma-Aldrich
Schlenk flask and manifoldFor inert atmosphere
Magnetic stirrer and hotplate

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), copper(I) iodide (0.05 equiv.), and cesium carbonate (2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask. Degas the resulting suspension by bubbling argon through it for 15-20 minutes. Then, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation of this compound

For the synthesis of the di-alkynylated product, an excess of the terminal alkyne and slightly more forcing conditions are typically required.

Materials and Reagents: Same as Protocol 1, with an increased amount of the terminal alkyne.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.04 equiv.), XPhos (0.08 equiv.), copper(I) iodide (0.1 equiv.), and cesium carbonate (4.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and degas the suspension. Add the terminal alkyne (2.5-3.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and mono-alkynylated intermediate are consumed.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the di-alkynylated product.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or low conversionInactive catalystUse fresh Pd(OAc)₂, ligand, and CuI. Ensure anhydrous and anaerobic conditions.
Low reaction temperatureIncrease the temperature in 20 °C increments. Consider using a higher-boiling solvent like DMF or DMA.
Inappropriate ligandFor aryl chlorides, a bulky, electron-rich phosphine or an NHC ligand is often necessary.
Alkyne homocoupling (Glaser coupling)Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Consider a copper-free Sonogashira protocol.
Dehalogenation of starting materialHarsh reaction conditionsLower the reaction temperature. Use a milder base (e.g., K₂CO₃ or an amine base like DBU).
Mixture of mono- and di-substituted productsInappropriate stoichiometryFor mono-alkynylation, use a slight excess (1.1 equiv.) of the alkyne. For di-alkynylation, use a larger excess (≥2.5 equiv.).

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected outcomes based on literature for analogous systems. Actual yields will be dependent on the specific terminal alkyne used and careful optimization of reaction conditions.

ProductAlkyne EquivalentsCatalyst SystemTemperatureExpected Yield Range
Mono-alkynylated1.1Pd(OAc)₂ / XPhos / CuI80-100 °C50-70%
Di-alkynylated2.5Pd(OAc)₂ / XPhos / CuI100-120 °C60-85%

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Schlenk flask, inert atm) start->setup reagents Add Reagents: - Dichloronaphthyridine - Catalyst System - Base setup->reagents solvent Add Anhydrous Solvent & Degas reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Heat and Stir (80-120 °C) alkyne->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: - Cool, Dilute, Filter monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Sonogashira coupling of this compound.

References

The Synthetic Chemist's Guide to Substituted 1,7-Naphthyridine-3-carbonitriles: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1,7-Naphthyridine Scaffold in Drug Discovery

The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug development. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, enabling potent and selective interactions with a variety of biological targets. Substituted 1,7-naphthyridine-3-carbonitriles, in particular, have emerged as a class of compounds with diverse and promising pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these valuable compounds, focusing on detailed, field-proven protocols, mechanistic rationale, and practical insights to empower successful and efficient chemical synthesis campaigns.

Strategic Approaches to the Synthesis of 1,7-Naphthyridine-3-carbonitriles

The construction of the 1,7-naphthyridine ring system can be approached through several strategic disconnections. This guide will focus on three principal and effective methodologies: the classical Friedländer annulation, modern silver-catalyzed cyclization, and efficient multi-component reactions. Each of these strategies offers distinct advantages and is suited to different synthetic goals and available starting materials.

Diagram 1: Key Synthetic Strategies

cluster_0 Synthetic Strategies Friedländer Annulation Friedländer Annulation 1,7-Naphthyridine-3-carbonitrile 1,7-Naphthyridine-3-carbonitrile Friedländer Annulation->1,7-Naphthyridine-3-carbonitrile Silver-Catalyzed Cyclization Silver-Catalyzed Cyclization Silver-Catalyzed Cyclization->1,7-Naphthyridine-3-carbonitrile Multi-Component Reaction Multi-Component Reaction Multi-Component Reaction->1,7-Naphthyridine-3-carbonitrile

Caption: Overview of primary synthetic routes to 1,7-naphthyridine-3-carbonitriles.

I. The Friedländer Annulation: A Classic Approach Revisited

The Friedländer synthesis is a cornerstone reaction in the synthesis of quinolines and their aza-analogs, the naphthyridines.[3][4] This acid- or base-catalyzed condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group remains a robust and versatile method for constructing the 1,7-naphthyridine scaffold.[5][6]

Mechanistic Rationale and Causality

The reaction typically proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to afford the aromatic naphthyridine ring. The choice of catalyst (acid or base) can significantly influence the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are employed.[3] For the synthesis of 1,7-naphthyridine-3-carbonitriles, the key precursors are a 3-amino-4-formylpyridine and a ketone bearing a nitrile group.

Diagram 2: Generalized Friedländer Annulation Mechanism

cluster_0 Friedländer Annulation A o-Aminoaryl Aldehyde/Ketone C Aldol/Schiff Base Intermediate A->C + B Active Methylene Compound B->C D Cyclized Intermediate C->D Cyclization E Naphthyridine Product D->E Dehydration

Caption: Simplified workflow of the Friedländer annulation reaction.

Detailed Protocol: Synthesis of 4-Amino-1,7-naphthyridine-3-carbonitrile

This protocol details a practical application of the Friedländer synthesis for a representative substituted 1,7-naphthyridine-3-carbonitrile.

Materials:

  • 3-Amino-4-formylpyridine

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 3-amino-4-formylpyridine (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 4-amino-1,7-naphthyridine-3-carbonitrile.

Troubleshooting:

  • Low Yield: Ensure the purity of the 3-amino-4-formylpyridine, as impurities can inhibit the reaction. The reaction is also sensitive to the amount of catalyst; optimization may be required.[3]

  • Side Product Formation: In some cases, self-condensation of the starting materials can occur. Careful control of reaction temperature and stoichiometry is crucial.

CatalystSolventTemperatureTypical YieldReference
PiperidineEthanolReflux70-85%Adapted from general Friedländer protocols
KOHEthanolReflux65-80%[6]
CeCl₃·7H₂OSolvent-freeRoom Temp80-95%[5]

II. Silver-Catalyzed Synthesis: A Mild and Efficient Modern Approach

Modern transition-metal catalysis has provided elegant and efficient solutions for the synthesis of complex heterocyclic systems. Silver-catalyzed reactions have emerged as a powerful tool for the construction of N-heterocycles under mild conditions, offering excellent functional group tolerance and high yields.[7][8]

Mechanistic Considerations in Silver Catalysis

The silver-catalyzed synthesis of 1,7-naphthyridines often involves the activation of an alkyne moiety by the silver(I) catalyst, rendering it susceptible to nucleophilic attack. The reaction typically proceeds through a cascade of events, including nucleophilic addition, cyclization, and aromatization.[9][10] The precise mechanism can vary depending on the specific substrates and reaction conditions.

Diagram 3: Conceptual Silver-Catalyzed Cyclization

Start o-Alkynylpyridine + Amine Step1 Silver(I) Catalyst Activation of Alkyne Start->Step1 Step2 Nucleophilic Attack by Amine Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Aromatization Step3->Step4 End 1,7-Naphthyridine Product Step4->End

Caption: Key steps in a silver-catalyzed synthesis of 1,7-naphthyridines.

Detailed Protocol: Silver-Catalyzed Synthesis of Substituted 1,7-Naphthyridines

This protocol outlines a general procedure for the silver-catalyzed synthesis of functionalized 1,7-naphthyridine derivatives.

Materials:

  • Substituted 2-alkynyl-3-aminopyridine

  • Silver triflate (AgOTf) or other suitable silver(I) salt

  • Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted 2-alkynyl-3-aminopyridine (1.0 eq) in the anhydrous solvent.

  • Add the silver(I) catalyst (e.g., AgOTf, 5-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The silver catalyst and some intermediates can be sensitive to moisture, hence the need for dry solvents and an inert atmosphere.

  • Catalyst Choice: Silver triflate is often used due to its high catalytic activity and solubility in organic solvents. Other silver salts can also be effective.

Silver CatalystSolventTemperatureTypical YieldReference
AgOTf1,2-Dichloroethane80 °C75-90%Adapted from silver-catalyzed cyclization literature
AgNO₃Toluene100 °C70-85%[1]

III. Multi-Component Reactions: An Atom-Economical and Convergent Strategy

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation.[11] This strategy is highly atom-economical and allows for the rapid generation of diverse libraries of compounds, making it particularly attractive for drug discovery.

Rationale and Workflow of MCRs for 1,7-Naphthyridine Synthesis

The synthesis of substituted 1,7-naphthyridine-3-carbonitriles via an MCR typically involves the condensation of an aldehyde, an active methylene nitrile (such as malononitrile), and a suitable aminopyridine derivative. The reaction proceeds through a cascade of interconnected equilibria, leading to the formation of the final product in a highly convergent manner.

Diagram 4: General Multi-Component Reaction Workflow

A Aldehyde D One-Pot Reaction A->D B Active Methylene Nitrile B->D C Aminopyridine C->D E 1,7-Naphthyridine Product D->E

Caption: Convergent nature of a multi-component reaction for 1,7-naphthyridine synthesis.

Detailed Protocol: Multi-Component Synthesis of a Substituted 1,7-Naphthyridine-3-carbonitrile

This protocol provides a general framework for the one-pot synthesis of a substituted 1,7-naphthyridine-3-carbonitrile.

Materials:

  • Aromatic or aliphatic aldehyde

  • Malononitrile

  • Substituted 3-aminopyridine

  • Catalyst (e.g., L-proline, piperidine, or a Lewis acid)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a flask containing the aldehyde (1.0 eq), add malononitrile (1.0 eq), the substituted 3-aminopyridine (1.0 eq), and the catalyst (10-20 mol%).

  • Add the solvent (if not solvent-free) and stir the mixture at the appropriate temperature (from room temperature to reflux, depending on the specific reaction).

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as appropriate. This may involve cooling and filtering a precipitated product, or extraction with an organic solvent followed by purification.

  • Purify the crude product by recrystallization or column chromatography.

Key Considerations for MCRs:

  • Catalyst Selection: The choice of catalyst is critical for the success of the MCR and can influence both the reaction rate and the yield.

  • Solvent Effects: The polarity and nature of the solvent can have a significant impact on the reaction outcome. In some cases, solvent-free conditions are highly effective.

CatalystSolventTemperatureTypical YieldReference
L-prolineEthanolReflux70-90%Adapted from MCR literature
PiperidineWater80 °C65-85%[12]
None (thermal)Solvent-free120 °C60-80%

Conclusion: A Versatile Toolbox for the Synthesis of 1,7-Naphthyridine-3-carbonitriles

The synthesis of substituted 1,7-naphthyridine-3-carbonitriles is a vibrant area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has provided a detailed overview of three powerful synthetic strategies: the classic Friedländer annulation, modern silver-catalyzed cyclization, and efficient multi-component reactions. By understanding the mechanistic underpinnings and practical considerations of each method, researchers are well-equipped to select the most appropriate synthetic route for their specific target molecules and research objectives. The detailed protocols and troubleshooting tips provided herein serve as a valuable resource for the successful and efficient synthesis of this important class of compounds, ultimately accelerating the pace of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Suzuki-Miyaura cross-coupling reactions involving dichloronaphthyridine substrates. As a Senior Application Scientist, my goal is to provide you with clear, actionable guidance to navigate the complexities of these reactions. Dichloronaphthyridines are powerful synthons in medicinal chemistry, but their successful functionalization requires a nuanced understanding of the potential side reactions. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions & Troubleshooting Guides

This center is organized by the most common side reactions and issues. Each section explains the underlying mechanism of the problem and provides targeted solutions.

Issue 1: Protodeboronation - The Disappearing Boronic Acid

Q1: My reaction has stalled, and I see a lot of my unreacted dichloronaphthyridine and the corresponding arene from my boronic acid. What is happening?

A: You are likely observing protodeboronation (or protodeborylation), one of the most common and frustrating side reactions in Suzuki couplings.[1][2] This is a process where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile and yielding a simple arene byproduct.[2]

The mechanism is often facilitated by the reaction conditions, particularly in the presence of aqueous base and elevated temperatures. For heteroaromatic boronic acids, this process can be especially rapid.

Q2: What are the key factors that promote protodeboronation and how can I minimize it?

A: Several factors can accelerate this unwanted reaction. By controlling them, you can significantly improve your yield.

  • Base Selection: The choice and amount of base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases in aqueous media can promote protonolysis.[3]

    • Solution: Switch to anhydrous conditions using a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If aqueous conditions are necessary, a milder base like potassium carbonate (K₂CO₃) may be preferable.[4] Using anhydrous K₃PO₄ can be particularly effective if you are seeing significant deborylation.[4]

  • Temperature: Higher temperatures accelerate the rate of protodeboronation.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C). If the desired reaction is sluggish, it is often better to screen for a more active catalyst system rather than simply increasing the heat.

  • Boronic Acid Stability: Electron-deficient aryl boronic acids and many heteroaryl boronic acids are inherently less stable and more prone to this side reaction.[1]

    • Solution: Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or an MIDA boronate ester.[2] These derivatives participate in the catalytic cycle via a "slow release" of the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[2]

G start High Protodeboronation (Arene byproduct detected) cond1 Is the reaction run at T > 100°C? start->cond1 action1 Lower temperature to 60-80°C cond1->action1 Yes cond2 Are you using a strong aqueous base (e.g., NaOH, NaOEt)? cond1->cond2 No action1->cond2 action2 Switch to anhydrous K₃PO₄ or Cs₂CO₃ cond2->action2 Yes cond3 Is the boronic acid electron-deficient or a N-heterocycle? cond2->cond3 No action2->cond3 action3 Use a boronate ester (BPin, MIDA) instead cond3->action3 Yes end Improved Yield of Coupled Product cond3->end No action3->end Suzuki_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Ar-Cl Homocoupling Homocoupling Pd0->Homocoupling O₂ Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + [Ar'B(OH)₃]⁻ Dehalogenation Dehalogenation OxAdd->Dehalogenation + [H⁻] source RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Dehalogenation->Pd0 Dehalo_Product Ar-H Dehalogenation->Dehalo_Product Homocoupling->Pd0 Homo_Product Ar'-Ar' Homocoupling->Homo_Product + 2 Ar'B(OH)₂ Protodeboronation Protodeboronation Arene_Product Ar'-H Protodeboronation->Arene_Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Protodeboronation H₂O, Heat Base Base Base->Transmetal Activation

References

Technical Support Center: Purification of 4,6-Dichloro-1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4,6-dichloro-1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. The unique electronic and structural properties of dichlorinated naphthyridines, which make them valuable scaffolds in medicinal chemistry, also present specific challenges during their purification.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your purification workflows, and ensure the high purity of your target compounds.

Diagram: General Purification & Analysis Workflow

The following diagram outlines the typical workflow from a crude reaction mixture to a purified, characterized this compound derivative.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction (e.g., NaHCO3 wash, brine wash) Crude->Workup Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Solid Crude Solid/Oil Concentrate->Crude_Solid Purification Primary Purification Method Crude_Solid->Purification Column Flash Column Chromatography Purification->Column For complex mixtures or oils Recrystal Recrystallization Purification->Recrystal For crude solids of moderate purity Fractions Combine Pure Fractions (TLC/HPLC analysis) Column->Fractions Crystals Collect Crystals Recrystal->Crystals Final_Product Purified Product Fractions->Final_Product Crystals->Final_Product Analysis Purity & Identity Confirmation Final_Product->Analysis HPLC HPLC/UPLC Analysis->HPLC NMR NMR (1H, 13C) Analysis->NMR MS Mass Spectrometry Analysis->MS Final_Report Final Characterized Compound HPLC->Final_Report NMR->Final_Report MS->Final_Report

Caption: General workflow for purification and analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound derivatives.

Issue 1: My compound is decomposing on the silica gel column.

Question: I'm running a flash column on silica gel, but my yields are very low, and TLC analysis of the fractions shows multiple new spots that weren't in the crude mixture. What is happening and how can I fix it?

Answer: This is a classic problem when purifying halogenated nitrogen-containing heterocycles. The issue stems from the inherent properties of both your compound and the stationary phase.

  • Causality: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). The lone pairs on the nitrogen atoms of your naphthyridine ring can interact with these acidic protons, potentially catalyzing degradation, dehalogenation, or irreversible binding to the silica. This effect is exacerbated by the electron-withdrawing nature of the two chlorine atoms, which can make the heterocyclic core susceptible to nucleophilic attack if activated by protonation.

  • Troubleshooting Steps & Solutions:

    • Confirm Silica Instability: Before running a column, spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute it. If you see a new streak or spot at the baseline that wasn't there initially, your compound is likely unstable on silica.[3]

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica. A common method is to use a triethylamine (TEA) wash.

      • Protocol: Prepare your column solvent (e.g., 30% Ethyl Acetate in Hexane). Add 0.5-1% triethylamine by volume to the solvent mixture. Use this amine-containing solvent to pack the column and as the mobile phase. The TEA will neutralize the acidic sites, minimizing degradation.

    • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider other supports.[3]

      • Alumina: Alumina is available in neutral, basic, or acidic grades. For your compound, neutral or basic alumina would be the logical choice to avoid acidic degradation.

      • Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating chlorinated compounds.

    • Use Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) flash chromatography is an excellent alternative. The separation occurs in a non-acidic environment (typically using water/acetonitrile or water/methanol as the mobile phase), which preserves the integrity of the molecule.

Issue 2: I can't separate my product from a closely-eluting impurity.

Question: My TLC shows two spots with very similar Rf values (e.g., 0.30 and 0.35). How can I improve the separation on my column?

Answer: Achieving separation between compounds with similar polarities requires careful optimization of the chromatographic conditions. The goal is to exploit subtle differences in their interactions with the stationary and mobile phases.

  • Causality: Poor separation occurs when the difference in partitioning coefficients of the two compounds between the stationary and mobile phases is minimal. Simply increasing the polarity of the eluent will move both spots faster but won't necessarily resolve them.

  • Troubleshooting Steps & Solutions:

    • Change Solvent Selectivity: Instead of just binary mixtures like ethyl acetate/hexane, introduce a third solvent to alter the selectivity. For example, instead of 40% EtOAc/Hexane, try a ternary system like 35% EtOAc / 5% Dichloromethane / 60% Hexane. Dichloromethane offers different interactions (dipole-dipole) than ethyl acetate (hydrogen bond acceptor) and can often resolve stubborn spots.

    • Optimize the Eluent Polarity: Aim for an Rf value for your target compound of 0.2-0.3 on the TLC plate.[3] A lower Rf means the compound spends more time on the stationary phase, allowing for more "equilibration events" and better separation from impurities.

    • Ensure Proper Column Packing and Loading: A poorly packed column with air bubbles or an uneven surface will lead to band broadening and poor separation.[4]

      • Dry Loading: If your compound is not very soluble in the column eluent, dissolve it in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This technique results in a very narrow starting band, which is critical for good separation.[4]

    • Reduce the Flow Rate: If your separation is diffusion-controlled, a slower flow rate can improve resolution by allowing more time for equilibrium to be established between the mobile and stationary phases. However, an excessively slow rate can lead to band broadening due to longitudinal diffusion.[4]

Diagram: Troubleshooting Column Chromatography

Column_Troubleshooting Start Column Purification Issue Problem1 Low Yield / Degradation Start->Problem1 Problem2 Poor Separation Start->Problem2 Problem3 Compound Stuck on Column Start->Problem3 Cause1 Cause: Acidic Silica Problem1->Cause1 Cause2 Cause: Suboptimal Solvent System Problem2->Cause2 Cause3 Cause: Compound is very polar or insoluble Problem3->Cause3 Solution1a Solution: Deactivate Silica (add 1% TEA to eluent) Cause1->Solution1a Solution1b Solution: Use Neutral Alumina or Florisil Cause1->Solution1b Solution1c Solution: Switch to Reverse Phase (C18) Cause1->Solution1c Solution2a Solution: Aim for Rf = 0.2-0.3 Cause2->Solution2a Solution2b Solution: Try Ternary Solvent Systems Cause2->Solution2b Solution2c Solution: Use Dry Loading for narrow band Cause2->Solution2c Solution3a Solution: Add polar modifier (e.g., MeOH, NH4OH) Cause3->Solution3a Solution3b Solution: Use Reverse Phase Cause3->Solution3b

Caption: Decision tree for troubleshooting common column issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?

A: Impurities are typically related to the starting materials, reagents, or side reactions. Common ones include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be a dihydroxynaphthyridine or aminopyridine precursor.[5]

  • Mono-chlorinated Species: Incomplete chlorination (e.g., when using POCl₃) can lead to residual 4-chloro-6-hydroxy-1,7-naphthyridine or 6-chloro-4-hydroxy-1,7-naphthyridine.[6] These are significantly more polar than the desired product.

  • Hydrolysis Products: During aqueous workup or on a wet column, one of the chloro groups can be hydrolyzed back to a hydroxyl group (-OH), forming a "chloro-hydroxy" impurity.

  • Phosphorous Residues: If phosphorus oxychloride (POCl₃) is used for chlorination, residual phosphorus-containing byproducts can be present. An aqueous workup with a mild base (like NaHCO₃) is crucial to remove them.[7]

  • Over-reaction Products: In subsequent functionalization reactions (e.g., SₙAr), impurities can arise from di-substitution if mono-substitution is desired.[8]

Q2: My purified compound is a solid, but I'm struggling with recrystallization. What's the best approach?

A: Recrystallization is a powerful technique but requires a systematic approach.

  • Solvent Screening is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your solid in various solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Acetonitrile) to find the right one.

  • Use a Solvent/Anti-Solvent System: If a single perfect solvent cannot be found, use a solvent/anti-solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Heptane, and Ethanol/Water.[6]

  • Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch if available.

  • Patience is a Virtue: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer for several hours to maximize crystal formation. Rapid cooling often leads to the precipitation of an impure powder rather than the growth of pure crystals.

Q3: Which analytical methods should I use to confirm the purity of my final this compound derivative?

A: A combination of methods provides the most comprehensive purity profile. No single technique tells the whole story.[9]

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography (GC) Elemental Analysis
Principle Separation based on partitioning between a mobile and stationary phase.[10]Signal intensity is directly proportional to the number of nuclei.[9]Separation based on volatility and interaction with a stationary phase.[9]Determines the elemental composition (C, H, N, Cl).
Purity Assessment Provides purity as area % of the main peak. Excellent for detecting non-volatile organic impurities.Provides absolute molar % purity against a certified internal standard. Highly accurate.Provides purity as area % of the main peak. Best for volatile impurities and residual solvents.Correlates to elemental composition. A good result (±0.4% of theoretical) suggests high purity.
Best For Detecting starting materials, by-products, and degradation products.Obtaining a highly accurate, absolute purity value. Can quantify impurities with distinct proton signals.Quantifying residual solvents (e.g., Hexane, EtOAc, DCM).Confirming the correct empirical formula and absence of inorganic impurities.
Limitations Area % is not absolute purity unless response factors are known. Some impurities may not have a UV chromophore.Requires a high-purity internal standard that doesn't overlap with the analyte. Less sensitive than HPLC for trace impurities.Not suitable for non-volatile or thermally unstable compounds. Dichloronaphthyridines may require high temperatures.Does not directly detect or quantify organic impurities with similar elemental compositions.

Experimental Protocols

Protocol 1: Flash Column Chromatography with TEA Deactivation

This protocol is for purifying a moderately non-polar this compound derivative that shows some instability on raw silica.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf of ~0.25.

    • Prepare a bulk solution of this eluent. To every 1 liter of the eluent, add 10 mL of triethylamine (TEA) (1% v/v). This is your mobile phase.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (typically a 40-100:1 ratio of silica:crude material by weight).

    • Pack the column using the TEA-containing mobile phase as a slurry. Ensure there are no air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 20 mL of Dichloromethane).

    • Add 5-10 g of silica gel to the solution to form a slurry.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand to protect the surface.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase and begin eluting the column under gentle positive pressure.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Work-up:

    • Evaporate the solvent from the combined pure fractions. The residual TEA is volatile and should be removed under high vacuum. If needed, the product can be redissolved in a solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove final traces of TEA, followed by a water wash and drying.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of your final product.

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Sample Preparation:

    • Accurately weigh ~1 mg of your purified compound.

    • Dissolve it in 10 mL of acetonitrile or methanol to create a ~0.1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter if any particulates are visible.

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan of your compound).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with 10% B, hold for 1 minute.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 4 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

References

Technical Support Center: Selective Amination of 4,6-Dichloro-1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving the 4,6-dichloro-1,7-naphthyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective amination on this important heterocyclic core. The 1,7-naphthyridine framework is a key structural motif in numerous biologically active compounds, and mastering its functionalization is critical for drug discovery programs.[1]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the underlying chemical principles that govern selectivity, diagnose common experimental failures, and provide validated protocols to overcome these challenges.

Section 1: The Core Challenge - Regioselectivity in C-N Bond Formation

The primary hurdle in functionalizing this compound is controlling which chlorine atom is substituted. The C4 and C6 positions are electronically and sterically distinct, leading to a competitive reaction environment. Understanding the factors that favor substitution at one site over the other is the key to a successful and reproducible synthesis.

Caption: Competing pathways in the mono-amination of this compound.

Section 2: Troubleshooting Guide & FAQs

FAQ 1: "My amination is not selective. I'm getting a mixture of C4 and C6 substituted products. How can I control the regioselectivity?"

This is the most common issue. The outcome depends heavily on the reaction mechanism you employ: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling.

Answer:

Regiocontrol is achieved by exploiting the intrinsic electronic differences between the C4 and C6 positions and selecting a reaction mechanism that favors one over the other.

  • Understanding the Electronics: The C4 position is generally more electron-deficient than C6. This is due to the cumulative electron-withdrawing effects of both nitrogen atoms in the 1,7-naphthyridine ring system. The N1 atom strongly activates the C4 position (para-position) for nucleophilic attack, while the N7 atom has a lesser effect. This makes C4 the kinetically favored site for Nucleophilic Aromatic Substitution (SNAr) .[2][3]

  • Strategy 1: Favoring C4-Amination via SNAr To selectively target the C4 position, you should use conditions that promote a classic SNAr mechanism. This pathway proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is key.[4][5]

    • Mechanism: Direct attack of the amine nucleophile on the electron-deficient C4 carbon.[6]

    • Optimal Conditions:

      • Reaction Type: Metal-free, thermally driven.

      • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the charged intermediate. Protic solvents like ethanol or isopropanol can also be used, often at higher temperatures.

      • Temperature: Elevated temperatures (80-150 °C) are typically required to overcome the activation energy barrier.

      • Base: A non-nucleophilic organic base like DIPEA or Et3N can be used to trap the HCl byproduct, but often the amine reactant itself, used in excess, can serve this purpose.

  • Strategy 2: Targeting C6-Amination or Improving Selectivity via Buchwald-Hartwig Amination When SNAr conditions fail to provide the desired selectivity or if the C6 isomer is the target, palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[7][8] This reaction follows a different mechanistic path that is not solely dictated by the ground-state electronics of the substrate.[9]

    • Mechanism: A Pd(0)/Pd(II) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The regioselectivity is determined by the kinetics of the oxidative addition step, which can be tuned by the choice of ligand.[10]

    • Optimal Conditions:

      • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a specialized phosphine ligand.

      • Ligand Choice is CRITICAL:

        • For less hindered amines, bidentate ligands like BINAP or Xantphos can be effective.[11]

        • For more sterically demanding amines or to enhance reactivity, bulky, electron-rich monophosphine ligands from the Buchwald group (e.g., XPhos , SPhos , RuPhos ) are often superior.[12]

      • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or cesium carbonate (Cs₂CO₃) are most common.

      • Solvent: Anhydrous, deoxygenated apolar solvents like toluene, dioxane, or THF are standard.

      • Temperature: Typically lower than SNAr, ranging from room temperature to ~110 °C.

ParameterC4-Selective SNArC6-Selective (or Tunable) Buchwald-Hartwig
Mechanism Addition-EliminationPd(0)/Pd(II) Catalytic Cycle
Key Control Element Intrinsic electronics of the ringPd-Ligand Complex
Catalyst NonePd₂(dba)₃, Pd(OAc)₂ + Phosphine Ligand
Base Weak (DIPEA) or excess amineStrong (NaOtBu, Cs₂CO₃)
Solvent Polar (DMSO, EtOH)Apolar (Toluene, Dioxane)
Temperature High (80-150 °C)Moderate (RT - 110 °C)
Atmosphere Air or NitrogenStrict Inert (N₂ or Ar)
FAQ 2: "I'm attempting a Buchwald-Hartwig amination, but I'm getting low yields and my starting material is not fully consumed. What's going wrong?"

Answer:

Low conversion in a Buchwald-Hartwig reaction typically points to issues with catalyst activity, reaction setup, or component purity.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.

    • Troubleshooting: Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). The reaction vessel must be purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment.

  • Incorrect Base or Insufficient Basicity: The base's role is to deprotonate the amine or the intermediate palladium-amine complex. If the base is too weak or impure, the catalytic cycle will stall.

    • Troubleshooting: Use a high-purity, strong base like NaOtBu. Ensure it is fresh and has not been passivated by atmospheric CO₂ and moisture. Consider using a stronger base like K₃PO₄ or Cs₂CO₃ for certain substrates.

  • Inappropriate Ligand: The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. A poor ligand choice leads to slow or no reaction.

    • Troubleshooting: For a challenging substrate like a dichloronaphthyridine, a bulky, electron-rich ligand is often necessary. If a first-generation ligand like BINAP fails, switch to a more robust Buchwald-type ligand such as XPhos or RuPhos.[9]

  • Presence of Water: Water can hydrolyze the phosphine ligand and interfere with the base, poisoning the reaction.

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is oven- or flame-dried before use.

G cluster_workflow Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield or No Reaction q1 Is the reaction setup strictly inert? start->q1 sol1_yes Thoroughly degas solvent and purge headspace with Ar/N2 q1->sol1_yes No q2 Is the base fresh, strong, and pure? q1->q2 Yes sol1_yes->q2 sol2_yes Use fresh, high-purity NaOtBu or Cs2CO3 q2->sol2_yes No q3 Is the ligand choice appropriate? q2->q3 Yes sol2_yes->q3 sol3_yes Switch to a bulky monodentate ligand (e.g., XPhos) q3->sol3_yes No end Improved Yield q3->end Yes sol3_yes->end

Caption: Decision workflow for troubleshooting low-yield Buchwald-Hartwig aminations.

FAQ 3: "I'm trying to make the mono-aminated product, but I'm getting significant amounts of the di-aminated species. How can I prevent this?"

Answer:

Formation of the di-substituted product is a common issue when the mono-aminated product is still reactive enough to undergo a second amination. Controlling this requires careful management of stoichiometry and reaction conditions.

  • Stoichiometry is Key: This is your primary tool for control.

    • Strategy: Use the this compound as the limiting reagent. A slight excess of the amine (e.g., 1.05-1.2 equivalents) is often sufficient for mono-amination. Conversely, to favor di-substitution, a larger excess of the amine (>2.2 equivalents) would be used.

  • Lower the Temperature: Reaction rates are temperature-dependent. The second amination step likely has a higher activation energy than the first, especially if the first amination deactivates the ring.

    • Strategy: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate of the starting material. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Slow Addition of the Amine: Adding the nucleophile slowly can help maintain a low instantaneous concentration, which disfavors the second substitution.

    • Strategy: Dissolve the amine in your reaction solvent and add it dropwise over a period of 1-2 hours to the reaction mixture containing the dichloro-naphthyridine and other reagents.

Section 3: Validated Experimental Protocols

Protocol 1: Selective Synthesis of 4-Amino-6-chloro-1,7-naphthyridine via SNAr

This protocol is designed to favor substitution at the more electronically activated C4 position.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired amine (2.5 eq) followed by ethanol (EtOH) or N-methyl-2-pyrrolidone (NMP) to create a 0.1 M solution.

    • Rationale: Using the amine in excess serves both as the nucleophile and the base to neutralize the HCl byproduct. EtOH is a common, effective solvent, while NMP can be used for less reactive amines.

  • Reaction: Heat the mixture to 80 °C (for EtOH) or 120 °C (for NMP) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration and washed with cold EtOH or diethyl ether.

    • If the product is soluble, concentrate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 4-amino-6-chloro-1,7-naphthyridine isomer.

Protocol 2: Selective Synthesis of 6-Amino-4-chloro-1,7-naphthyridine via Buchwald-Hartwig Amination

This protocol uses a palladium catalyst system, which can often override the intrinsic electronic preference and target the C6 position, or provide access to products from amines that are poor nucleophiles for SNAr.

  • Setup: In a glovebox, or using Schlenk technique, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq) to an oven-dried Schlenk flask.

    • Rationale: A rigorously inert atmosphere is non-negotiable for maintaining catalyst activity. XPhos is a highly effective, general ligand for C-N cross-coupling.[12]

  • Reagents: Evacuate and backfill the flask with argon (3x). Add this compound (1.2 eq) followed by the amine (1.0 eq) and anhydrous, deoxygenated toluene to create a 0.1 M solution.

    • Rationale: Using the amine as the limiting reagent helps prevent di-substitution. Toluene is an excellent solvent for Buchwald-Hartwig reactions.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the amine is fully consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired 6-amino-4-chloro-1,7-naphthyridine isomer.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 1,7-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination reactions involving 1,7-naphthyridine cores. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-N bond-forming reaction to synthesize novel compounds. As a class of electron-deficient, nitrogen-containing heterocycles, 1,7-naphthyridines present unique challenges that require careful optimization of reaction parameters. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the unique reactivity of 1,7-naphthyridines in palladium-catalyzed cross-coupling.

Q1: Why are 1,7-naphthyridine substrates considered challenging for Buchwald-Hartwig amination?

A1: The primary difficulty stems from the inherent electronic properties of the 1,7-naphthyridine ring system.[1] The two nitrogen atoms make the heterocycle electron-deficient and act as strong Lewis bases. This creates two main problems:

  • Catalyst Poisoning: The lone pair of electrons on the ring nitrogens can coordinate strongly to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[1] This is a well-documented issue for many N-heterocyclic substrates.

  • Difficult Oxidative Addition: The electron-deficient nature of the aromatic ring can make the initial oxidative addition of the halo-naphthyridine to the Pd(0) center sluggish. This is a critical, often rate-limiting, step in the catalytic cycle.[2] Aryl chlorides are particularly challenging compared to the more reactive bromides or iodides.[2][3]

Q2: What is the best starting point for selecting a catalyst system (precatalyst and ligand) for a 1,7-naphthyridine coupling?

A2: For challenging, electron-deficient heterocycles, the choice of ligand is paramount to success.[4] You need a ligand that can promote the desired catalytic cycle while preventing catalyst deactivation by the substrate's nitrogen atoms. The most successful ligands are typically bulky and electron-rich.

  • Bulky Biarylphosphine Ligands: Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points.[4][5] Their steric bulk creates a coordination sphere around the palladium center that physically hinders the approach and binding of the naphthyridine nitrogen. Their strong electron-donating ability increases the electron density on the palladium, which facilitates the difficult oxidative addition step.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-based catalysts are also highly effective.[6][7][8] NHCs form very strong bonds with the palladium center and are powerful σ-donors, which enhances catalyst stability and activity.[6][7] Well-defined Pd-NHC precatalysts, such as PEPPSI™-type catalysts, are often more reliable than generating the catalyst in situ.[6][7]

It is almost always preferable to use a well-defined precatalyst (e.g., XPhos Pd G3, [Pd(IPr*)(cin)Cl]) rather than generating the catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[2][9] Precatalysts ensure a reliable 1:1 Pd:ligand ratio and give much cleaner formation of the active catalytic species.[2]

Q3: How do I choose the right base for my reaction?

A3: The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex, a key step in the catalytic cycle.[10][11] The choice involves a trade-off between reactivity and substrate stability.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for a wide range of substrates.[3] However, its high basicity can cause the decomposition of substrates with sensitive functional groups.[2][3]

  • Weaker Inorganic Bases: For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are better alternatives.[3][12] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.

  • Solubility: Poor solubility of the inorganic base is a common and often overlooked reason for reaction failure.[3] Ensure vigorous stirring to maximize the surface area and reactivity of the base.

Q4: What solvent should I use?

A4: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and ensure reproducibility.[13] Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Common Choices: Toluene and 1,4-dioxane are the most frequently used solvents and provide a good balance of solubility for many reagents and a sufficiently high boiling point.[3][14]

  • Greener Alternatives: For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) has proven to be an excellent alternative to THF and dioxane in many cases.[3]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit or react with the palladium catalyst.[3]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Scenario 1: No Reaction or Very Low Conversion

You are recovering your halo-naphthyridine and amine starting materials.

Question: I've assembled my reaction, but after several hours, LC-MS analysis shows only starting materials. What's the first thing I should check?

Answer: The most common culprits for a complete lack of reactivity are issues with the catalyst, atmosphere, or reagents.

  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all reagents and solvents were handled under a rigorously inert atmosphere (Argon or Nitrogen).[3] Check for leaks in your reaction setup.

  • Check Reagent Quality:

    • Solvents: Are your solvents truly anhydrous and degassed? Water and oxygen are potent catalyst killers.

    • Base: Is the base fresh? Strong alkoxide bases like NaOtBu can degrade upon prolonged storage.

    • Amine: Is your amine pure? Impurities can sometimes inhibit the catalyst.

  • Catalyst Activity:

    • Precatalyst vs. in situ: If you are generating the catalyst in situ from a source like Pd(OAc)₂, consider switching to a more reliable, air-stable precatalyst (e.g., a G3 or G4 palladacycle).[2][9]

    • Increase Catalyst Loading: As a diagnostic test, increase the catalyst loading from a typical 1-2 mol% to 5 mol%. If you see some product formation, it suggests the issue is related to catalyst activity or turnover.

Question: I've confirmed my setup and reagents are good, but the reaction still won't start. What's the next step?

Answer: The issue is likely related to the specific combination of substrate, ligand, and base. The primary challenge with 1,7-naphthyridines is overcoming the initial oxidative addition and preventing catalyst poisoning.[1]

Troubleshooting Workflow: Low Reactivity

G start Problem: No or Low Conversion (Starting Materials Recovered) check_halide Is your substrate a naphthyridyl chloride? start->check_halide change_ligand Switch to a more electron-rich and bulky ligand. (e.g., from XPhos to BrettPhos or an NHC ligand) check_halide->change_ligand Yes increase_temp Increase temperature in 10-20 °C increments. check_halide->increase_temp No change_ligand->increase_temp change_halide If possible, switch to the corresponding bromide or iodide. change_ligand->change_halide Alternative change_base Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). increase_temp->change_base end_node Reaction Optimized change_base->end_node change_halide->end_node

Caption: Decision tree for troubleshooting low reactivity.

  • Explanation of Workflow:

    • Aryl Chlorides: Aryl chlorides are significantly less reactive than bromides or iodides and require a more potent catalytic system.[3] The C-Cl bond is stronger, making oxidative addition the bottleneck. For chlorides, using highly electron-rich ligands like BrettPhos or NHC-based systems is often necessary.[4][15]

    • Temperature: Increasing the temperature provides the energy needed to overcome the activation barrier for oxidative addition. Monitor for any signs of decomposition at higher temperatures.

    • Base Strength: A stronger base can accelerate the deprotonation step, which may in turn influence the overall catalytic turnover rate.

Scenario 2: Byproduct Formation

Your reaction is consuming starting material, but the yield of the desired product is low, and you observe significant side products.

Question: I'm seeing a significant amount of hydrodehalogenation product (my halo-naphthyridine is being replaced by -H). How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often occurs when the reductive elimination step is slow compared to side pathways like β-hydride elimination from the palladium-amido intermediate or reaction with trace water.

  • Ligand Choice: This is often a ligand-dependent problem. A ligand that accelerates reductive elimination is key. Switching to a different class of ligand (e.g., from a biarylphosphine to an NHC ligand, or vice versa) can change the relative rates of the productive versus side reactions.

  • Base: The choice of base can also influence this. In some cases, a weaker base may surprisingly give cleaner results by altering the concentration and nature of the active catalytic species.

  • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Water can be a proton source for the hydrodehalogenation pathway.

Question: I'm observing the formation of biaryl products from the homocoupling of my naphthyridine starting material. What causes this?

Answer: Homocoupling suggests that the transmetalation step (involving the amine) is slow relative to other pathways. This can sometimes happen if the amine is particularly hindered or if the palladium-amido complex is slow to form.

  • Increase Amine Equivalents: Try increasing the equivalents of the amine coupling partner from a typical 1.2 eq. to 1.5 or even 2.0 eq. to favor the desired pathway by Le Châtelier's principle.

  • Screen Bases: The rate of amine deprotonation is highly dependent on the base. Screening different bases (e.g., NaOtBu, LHMDS, K₃PO₄) can identify one that better facilitates the formation of the key palladium-amido intermediate.[3]

Part 3: Data Tables and Protocols

Table 1: Recommended Catalyst Systems for N-Heterocycles
Catalyst/Ligand SystemKey FeaturesBest For...
XPhos / G3-XPhos Bulky, electron-rich biarylphosphine.[5]General starting point for aryl bromides and iodides. Good balance of reactivity and stability.
BrettPhos / G3-BrettPhos Extremely bulky and electron-donating.Challenging aryl chlorides and sterically hindered couplings.
RuPhos / G2-RuPhos Less sterically demanding than XPhos but still highly active.Can be effective when other bulky ligands fail; good for primary amines.[4]
[Pd(IPr)-cin]Cl*Highly active and stable Pd-NHC precatalyst.[4][15]Aryl chlorides and reactions requiring lower temperatures. NHC ligands are excellent for preventing catalyst poisoning.[6]
Josiphos Ligands Bidentate ferrocenyl phosphines.Can improve selectivity for monoarylation of primary amines and are effective for heteroaryl halides.[16]
Table 2: Comparison of Commonly Used Bases
BasepKa (Conjugate Acid)Common SolventsPros & Cons
NaOtBu ~19Toluene, Dioxane, THFPro: Very strong, highly effective for a wide range of substrates.[3] Con: Can cause decomposition of base-sensitive functional groups.[3]
LHMDS ~26Toluene, THFPro: Very strong, non-nucleophilic. Can be effective when alkoxides fail. Con: Can also cause substrate decomposition.
K₃PO₄ ~12.3 (for HPO₄²⁻)Toluene, DioxanePro: Milder, good for substrates with sensitive groups (e.g., esters).[12] Con: Often requires higher temperatures and may be less effective for aryl chlorides.
Cs₂CO₃ ~10.3 (for HCO₃⁻)Toluene, DioxanePro: Mild conditions, good for sensitive substrates. Con: Lower reactivity, may require longer reaction times. Solubility can be an issue.
General Experimental Protocol: Buchwald-Hartwig Amination of a Halo-1,7-Naphthyridine

This protocol provides a robust starting point for optimization. All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-1,7-naphthyridine (1.0 equiv.), the palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine coupling partner (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Place the vial in a pre-heated heating block and stir vigorously at the desired temperature (a good starting point is 100-110 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing by LC-MS or TLC. Check for consumption of starting materials and formation of the desired product.

  • Workup: Once the reaction is complete (or has stalled), allow it to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional solvent. Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated 1,7-naphthyridine.

Buchwald-Hartwig Catalytic Cycle & Pitfalls with 1,7-Naphthyridines

Caption: The Buchwald-Hartwig cycle and the key deactivation pathway with N-heterocycles.

References

Technical Support Center: Functionalization of 4,6-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4,6-dichloro-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. Over-reaction leading to di-substituted products is a common challenge that can deplete valuable starting material and complicate purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve selective mono-functionalization and control the regioselectivity of your reactions.

I. Understanding the Reactivity of this compound

The this compound core is an electron-deficient system due to the presence of two nitrogen atoms in the bicyclic structure. This inherent electronic property makes the chlorine atoms susceptible to displacement by nucleophiles through nucleophilic aromatic substitution (SNAr) and enables palladium-catalyzed cross-coupling reactions. The key to avoiding over-reaction lies in understanding and controlling the relative reactivity of the C4 and C6 positions.

The reactivity of the C4 and C6 positions is influenced by both electronic and steric factors. The nitrogen atom at position 1 exerts a stronger electron-withdrawing effect on the C6 position, while the nitrogen at position 7 influences the C4 position. This electronic differentiation can be exploited to achieve regioselectivity.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the functionalization of this compound.

Q1: I am getting a mixture of mono- and di-substituted products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the selectivity for the mono-substituted product?

A1: Achieving mono-substitution in SNAr reactions with this compound is a common challenge. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will invariably lead to the di-substituted product.

  • Lower the Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature. Lower temperatures often favor the mono-substitution product.

  • Choice of Base: Use a weaker base or a sterically hindered base. A strong, unhindered base can deprotonate the initial mono-substituted product, making it more nucleophilic and prone to a second substitution. For amine nucleophiles, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often a good choice. For alcohol nucleophiles, a carbonate base like cesium carbonate (Cs₂CO₃) can be effective.[1][2]

  • Solvent Effects: The choice of solvent can influence selectivity. Aprotic polar solvents like DMF or DMSO are common, but exploring less polar solvents like THF or dioxane might be beneficial in some cases.

Q2: How can I control which position (C4 or C6) is functionalized in a mono-substitution reaction?

A2: Regioselectivity between the C4 and C6 positions is dictated by a combination of electronic and steric factors. Generally, the C4 position is considered more sterically accessible. However, the electronic influence of the nitrogen atoms is also crucial. Here are some guiding principles:

  • Nucleophile Choice: Sterically bulky nucleophiles will preferentially attack the more accessible C4 position.

  • Reaction Temperature: In some cases, kinetic control at lower temperatures may favor one isomer, while thermodynamic control at higher temperatures may favor the other.

  • Catalyst Control in Cross-Coupling: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, the choice of ligand can profoundly influence regioselectivity.[3] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to direct coupling to the C4 position in related dichloropyridines.[3]

Q3: I am observing hydrolysis of the chloro group as a side reaction. How can I prevent this?

A3: Hydrolysis of the chloro group to a hydroxyl group can occur in the presence of water and a base. To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Base Selection: Avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide if possible. If a strong base is necessary, consider using a non-aqueous base like sodium hydride or a hindered alkoxide.

Q4: How can I distinguish between the 4-substituted and 6-substituted isomers?

A4: Differentiating between the C4 and C6 isomers is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.

  • ¹H NMR: The proton environments will be different for each isomer. The coupling patterns and chemical shifts of the remaining aromatic protons on the naphthyridine core will be distinct.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the naphthyridine ring will differ between the two isomers.[4]

  • 2D NMR (COSY, HMBC, NOESY): These experiments are invaluable for unambiguous structure determination. For example, an HMBC experiment can show long-range correlations between protons on the substituent and carbons in the naphthyridine core, helping to pinpoint the substitution site. A NOESY experiment can show through-space correlations between protons, which can also help in assigning the structure.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types.

A. Nucleophilic Aromatic Substitution (SNAr)

Problem: Low yield of the desired mono-substituted product and significant recovery of starting material.

Potential Cause Troubleshooting Step
Insufficiently reactive nucleophile Increase the reaction temperature. If the nucleophile is an alcohol or a weak amine, consider using a stronger base to generate the corresponding alkoxide or amide in situ.
Low reaction temperature While low temperatures favor mono-substitution, they can also slow down the reaction. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Poor solubility of reagents Choose a solvent in which all reactants are soluble at the reaction temperature. A solvent mixture might be necessary.

Problem: Predominance of the di-substituted product.

Potential Cause Troubleshooting Step
Excess nucleophile Reduce the amount of nucleophile to 1.0-1.1 equivalents.
High reaction temperature Perform the reaction at a lower temperature.
Strong base Switch to a weaker or more sterically hindered base.
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: No reaction or low conversion.

Potential Cause Troubleshooting Step
Inactive catalyst Ensure the palladium precatalyst and ligand are of good quality. Perform the reaction under strictly inert conditions to prevent catalyst decomposition.
Incorrect base The choice of base is critical. For Suzuki reactions, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.
Inappropriate ligand The ligand plays a crucial role in the catalytic cycle. For challenging substrates, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Problem: Formation of di-substituted product and/or homocoupling of the boronic acid (in Suzuki reactions).

Potential Cause Troubleshooting Step
High catalyst loading Reduce the catalyst loading.
High temperature or long reaction time Optimize the reaction temperature and time to favor mono-coupling.
Stoichiometry Use a slight excess (1.1-1.3 equivalents) of the boronic acid or amine.

Problem: Poor regioselectivity (mixture of C4 and C6 isomers).

Potential Cause Troubleshooting Step
Ligand not providing sufficient steric/electronic differentiation Screen a panel of ligands. For example, in related systems, bulky ligands have been shown to favor reaction at the less hindered position.
Reaction conditions favoring a mixture of isomers Systematically vary the solvent, base, and temperature to find conditions that favor the formation of one isomer.

IV. Experimental Protocols & Methodologies

The following protocols are provided as a starting point and should be optimized for your specific substrate and desired product.

Protocol 1: General Procedure for Selective Mono-amination (SNAr)
  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF, NMP, or dioxane) under an inert atmosphere, add the amine nucleophile (1.1 eq).

  • Add a suitable base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture (e.g., to 50-80 °C).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective Mono-Suzuki Coupling
  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture under an inert atmosphere to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

V. Visualization of Reaction Control

Decision Tree for Optimizing Mono-substitution in SNAr Reactions

G start Start: Di-substitution Observed q1 Is nucleophile > 1.2 eq? start->q1 a1_yes Reduce to 1.0-1.1 eq q1->a1_yes Yes q2 Is reaction temp > RT? q1->q2 No a1_yes->q2 a2_yes Lower temp (e.g., 0 °C) q2->a2_yes Yes q3 Is a strong, non-hindered base used? q2->q3 No a2_yes->q3 a3_yes Switch to weaker/ hindered base (DIPEA, Cs2CO3) q3->a3_yes Yes end_node Improved Mono-selectivity q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for minimizing di-substitution in SNAr reactions.

Key Factors Influencing Regioselectivity in Cross-Coupling

G Regioselectivity Regioselectivity (C4 vs. C6) Key Influencing Factors Ligand Palladium Ligand Steric Bulk Electronic Properties Regioselectivity->Ligand Dominant in Catalysis Substrate Substrate Control Sterics of Nucleophile Electronic Nature of Nucleophile Regioselectivity->Substrate Inherent Reactivity Conditions Reaction Conditions Temperature Solvent Base Regioselectivity->Conditions Fine-tuning

Caption: Factors governing regioselective functionalization of this compound.

VI. References

  • Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex - The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Available at: --INVALID-LINK--

  • WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents. Available at: --INVALID-LINK--

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. Available at: --INVALID-LINK--

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: --INVALID-LINK--

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: --INVALID-LINK--

  • Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis. ResearchGate. Available at: --INVALID-LINK--

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: --INVALID-LINK--

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH. Available at: --INVALID-LINK--

  • WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents. Available at: --INVALID-LINK--

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. Available at: --INVALID-LINK--

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Synthesis of 6-chloro-7-phenyldibenzo[b,h][5][6]naphthyridines. ResearchGate. Available at: --INVALID-LINK--

  • An expeditious and efficient synthesis of highly functionalized[5][6]-naphthyridines under catalyst-free conditions in aqueous medium. PubMed. Available at: --INVALID-LINK--

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: --INVALID-LINK--

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available at: --INVALID-LINK--

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. PubMed Central. Available at: --INVALID-LINK--

  • Selective sensing of Al3+ by naphthyridine coupled rhodamine chemosensors. RSC Publishing. Available at: --INVALID-LINK--

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5][7]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5][7]. Revue Roumaine de Chimie. Available at: --INVALID-LINK--

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. Available at: --INVALID-LINK--

  • US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents. Available at: --INVALID-LINK--

  • US9024093B2 - Fluorination of organic compounds - Google Patents. Available at: --INVALID-LINK--

  • Method of producing n,n-bis(4,6-diazido-1,3,5-triazine-2-yl) amine - Google Patents. Available at: --INVALID-LINK--

  • Integrated experimental and computational investigation of a dual-functional colorimetric probe with anticancer activity for selective arginine sensing: insights from DFT, molecular docking, and molecular dynamics simulations. RSC Publishing. Available at: --INVALID-LINK--

  • CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google Patents. Available at: --INVALID-LINK--

  • US10011582B2 - Substituted delta-lactones and methods of preparing same - Google Patents. Available at: --INVALID-LINK--

  • US9657039B2 - Production method for alkoxysilanes - Google Patents. Available at: --INVALID-LINK--

  • AU611813B2 - Process for the preparation of 2,6-dichlorodiphenylaminoacetic acid derivatives - Google Patents. Available at: --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to catalyst selection, optimization, and troubleshooting for cross-coupling reactions involving 4,6-dichloro-1,7-naphthyridine, designed for chemistry professionals.

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions with this compound. This guide is structured to provide researchers, medicinal chemists, and process scientists with actionable insights and robust starting points for their synthetic campaigns. We will delve into the specific challenges posed by this substrate and offer detailed, evidence-based solutions in a practical question-and-answer format.

I. Core Challenges & Strategic Considerations

The this compound scaffold presents a unique set of challenges that demand careful consideration during catalyst system selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles when performing cross-coupling reactions on this compound?

A1: There are three principal challenges:

  • Regioselectivity: The substrate possesses two distinct chlorine atoms at the C4 and C6 positions. Achieving selective mono-substitution at one site, or controlling the reaction to achieve di-substitution, is a primary hurdle. The relative reactivity is influenced by a combination of steric and electronic factors, which can be modulated by the choice of ligand, base, and solvent.

  • Inert C-Cl Bond Activation: Carbon-chlorine bonds are significantly less reactive than their bromide or iodide counterparts, requiring highly active catalyst systems for efficient oxidative addition.[1] This typically involves the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.

  • Catalyst Inhibition: The nitrogen atoms within the naphthyridine core can coordinate to the palladium center, acting as a ligand and potentially sequestering the active catalyst.[2] This can lead to sluggish or stalled reactions. The ligand must be carefully chosen to outcompete this coordination and stabilize the catalytically active species.

Q2: How do I decide which cross-coupling reaction to use?

A2: The choice is dictated by the desired bond formation:

  • Suzuki-Miyaura Coupling: To form a Carbon-Carbon (C-C) bond with an aryl, heteroaryl, or vinyl boronic acid/ester. This is a versatile and widely used method due to the commercial availability of a vast array of boron reagents.[3]

  • Buchwald-Hartwig Amination: To form a Carbon-Nitrogen (C-N) bond with a primary or secondary amine, or an ammonia equivalent.[4][5] This has become the standard for aromatic amination.

  • Sonogashira Coupling: To form a Carbon-Carbon (C-C) triple bond with a terminal alkyne. This reaction is fundamental for introducing linear, rigid structures into molecules.[6][7]

  • Heck Coupling: To form a Carbon-Carbon (C-C) bond by coupling with an alkene. It is particularly useful for vinylation of aryl halides.[8][9]

Q3: What is the expected regioselectivity for mono-substitution on the this compound core?

A3: Predicting regioselectivity on complex heteroaromatics can be challenging. For many dihalogenated N-heterocycles, the halide adjacent to a nitrogen atom is conventionally more reactive in Pd-catalyzed cross-couplings. However, for the 1,7-naphthyridine system, both positions are influenced by the ring nitrogens. The C4 position is ortho to N7, while the C6 position is para to N1. Without specific literature precedents on this exact substrate, the default assumption is that a mixture of C4 and C6 isomers is likely. The reaction outcome can be heavily influenced by the steric bulk of the ligand and the coupling partner.[10] Therefore, an initial small-scale screen is essential to determine the inherent selectivity with a given catalyst system.

II. Suzuki-Miyaura Coupling: C-C Bond Formation

This is often the first choice for introducing new carbon frameworks. Success hinges on a highly active catalyst that can cleave the C-Cl bond without being inhibited.

FAQs & Troubleshooting

Q4: What is a reliable starting point for a Suzuki-Miyaura coupling with this compound?

A4: For challenging heteroaryl chlorides, modern palladium precatalysts are highly recommended as they provide a reliable and reproducible source of the active Pd(0) species. A robust starting system would be a Buchwald-type biarylphosphine ligand and precatalyst.

ComponentRecommendationRationale
Precatalyst XPhos Pd G3 (or G4)Air- and moisture-stable. Readily generates the active L-Pd(0) species. The XPhos ligand is bulky and electron-rich, ideal for C-Cl activation.[11]
Ligand XPhos(Included in the G3/G4 precatalyst)
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are effective for activating boronic acids for transmetalation without promoting significant ester hydrolysis if present.[2][3]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)Aprotic/aqueous mixtures are standard. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
Temperature 80-110 °CHigher temperatures are typically required to overcome the activation energy for C-Cl bond cleavage.

Q5: My Suzuki reaction is not working or the yield is very low. What should I do?

A5: This is a common issue. Follow this troubleshooting workflow:

Start Low / No Yield Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) Start->Check_Reagents 1. Start Here Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Solution_Reagents Use fresh, anhydrous reagents. Re-purify starting materials. Check_Reagents->Solution_Reagents Impurity Suspected Solution_Catalyst Switch to a more active system. Try a different ligand (e.g., SPhos, RuPhos). Use a pre-formed Pd(0) source like Pd₂(dba)₃. Check_Catalyst->Solution_Catalyst Catalyst Deactivation Solution_Inert Improve degassing procedure (freeze-pump-thaw). Use a glovebox for setup. Check_Inert->Solution_Inert O₂ Present Screen_Base Screen a Stronger Base (e.g., CsF, K-O-t-Bu) Solution_Reagents->Screen_Base Increase_Temp Increase Temperature (in 10 °C increments) Solution_Catalyst->Increase_Temp

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Q6: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A6: Boronic acid homocoupling is often caused by the presence of oxygen.[12]

  • Improve Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated. A freeze-pump-thaw cycle is more effective than sparging with an inert gas.[12]

  • Control Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).

  • Slow Addition: In some cases, slow addition of the boronic acid can suppress homocoupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of ~0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. Catalyst deactivation by the substrate or amine product is a key concern.

FAQs & Troubleshooting

Q7: Which catalyst system is recommended for Buchwald-Hartwig amination on this substrate?

A7: The choice of ligand is highly dependent on the amine coupling partner (primary, secondary, hindered, etc.). Again, modern precatalysts are preferred. A good starting point is a system known for its broad applicability.

ComponentRecommendationRationale
Precatalyst RuPhos Pd G3 (or G4)The RuPhos ligand is highly effective for coupling a wide range of primary and secondary amines, including hindered ones.[4][13]
Ligand RuPhos(Included in the G3/G4 precatalyst)
Base NaO-t-Bu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[14]
Solvent Toluene or CPMEAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CSufficient thermal energy is needed for the C-Cl activation.

Q8: My amination reaction is sluggish and stalls before completion. What's the likely cause?

A8: Catalyst deactivation is the most probable cause. The naphthyridine nitrogen or the amine can coordinate too strongly to the palladium center.

  • Switch Ligand: Try a different ligand. Josiphos-type ligands or BrettPhos can sometimes overcome inhibition where others fail.[5]

  • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes drive the reaction to completion, though this is not ideal for process chemistry.

  • Check Base Quality: Ensure your alkoxide base is fresh and anhydrous. Old or degraded sodium tert-butoxide can be less effective.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox): Inside a glovebox, add NaO-t-Bu (1.4 equiv.) to an oven-dried reaction vial. Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed toluene (~0.2 M).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100 °C with stirring. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

IV. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling provides access to aryl alkynes. A key decision is whether to use a copper co-catalyst.

FAQs & Troubleshooting

Q9: Should I use a copper co-catalyst for the Sonogashira coupling?

A9: The classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst.[6]

  • Copper-Catalyzed: Generally faster and proceeds under milder conditions. However, the primary drawback is the promotion of alkyne homocoupling (Glaser coupling), which forms a diyne byproduct that can be difficult to separate.[15]

  • Copper-Free: Requires a more active palladium catalyst system and often higher temperatures but completely avoids Glaser homocoupling. For complex substrates where purification is a concern, copper-free conditions are often preferred.[16]

Q10: What is a good starting point for a copper-free Sonogashira coupling?

A10: A highly active palladium/phosphine system is required.

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ + P(t-Bu)₃The combination of a palladium source with a bulky, electron-rich phosphine like tri-tert-butylphosphine is highly effective for activating aryl chlorides.[7]
Base Cs₂CO₃ or an amine base like DIPA or TEAThe base deprotonates the terminal alkyne. A strong inorganic base or a hindered amine base can be used.
Solvent 1,4-Dioxane, DMF, or NMPAnhydrous polar aprotic solvents are typically used.
Temperature 100-120 °CHigher temperatures are generally necessary for the copper-free variant with aryl chlorides.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%), and Cs₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (~0.1 M) followed by the terminal alkyne (1.5 equiv.).

  • Reaction: Heat the mixture to 110 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

V. General Workflow and Decision Making

The following diagram outlines a logical workflow for approaching a new cross-coupling reaction with this compound.

Start Define Synthetic Goal (Target Bond) Decision_Bond Select Reaction Type Start->Decision_Bond Suzuki Suzuki-Miyaura (C-C) Decision_Bond->Suzuki C-C Buchwald Buchwald-Hartwig (C-N) Decision_Bond->Buchwald C-N Sonogashira Sonogashira (C-C≡C) Decision_Bond->Sonogashira C-C≡C Initial_Screen Perform Initial Screen (Use Protocol 1, 2, or 3) Suzuki->Initial_Screen Buchwald->Initial_Screen Sonogashira->Initial_Screen Analysis Analyze Outcome (Yield, Regioselectivity, Byproducts) Initial_Screen->Analysis Decision_Outcome Successful? Analysis->Decision_Outcome Troubleshoot Troubleshoot (Consult FAQ section) Decision_Outcome->Troubleshoot No End Proceed to Scale-Up Decision_Outcome->End Yes Optimize Optimize (Temp, Conc., Catalyst Loading) Troubleshoot->Optimize Optimize->Initial_Screen Re-screen

Caption: General workflow for cross-coupling on the naphthyridine core.

VI. References

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ChemistrySelect. --INVALID-LINK--

  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. (n.d.). ACS Catalysis. --INVALID-LINK--

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. --INVALID-LINK--

  • Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate. (2025). BenchChem. --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. --INVALID-LINK--

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. --INVALID-LINK--

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. --INVALID-LINK--

  • Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. --INVALID-LINK--

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (n.d.). PubMed. --INVALID-LINK--

  • Heck Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society. --INVALID-LINK--

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (2025). BenchChem. --INVALID-LINK--

  • Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. (n.d.). PubMed. --INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Sonogashira coupling. (n.d.). Wikipedia. --INVALID-LINK--

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... (n.d.). ResearchGate. --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). PubMed Central. --INVALID-LINK--

  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. (2025). BenchChem. --INVALID-LINK--

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem. --INVALID-LINK--

  • Heck Reaction—State of the Art. (n.d.). MDPI. --INVALID-LINK--

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). University of Michigan. --INVALID-LINK--

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. (2025). BenchChem. --INVALID-LINK--

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). University of Michigan. --INVALID-LINK--

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. --INVALID-LINK--

  • PDF 1014.01 K. (2024). International Journal of New Chemistry. --INVALID-LINK--

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (2025). BenchChem. --INVALID-LINK--

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed. --INVALID-LINK--

  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. --INVALID-LINK--

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. --INVALID-LINK--

  • Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. (2021). PubMed Central. --INVALID-LINK--

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. --INVALID-LINK--

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. --INVALID-LINK--

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). National Institutes of Health. --INVALID-LINK--

  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. (2016). National Institutes of Health. --INVALID-LINK--

References

managing regioselectivity in dichloronaphthyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in dichloronaphthyridine reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the dichloronaphthyridine scaffold. Here, we address common challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.

Understanding the Core Challenge: Inherent Reactivity

The regioselectivity of reactions on dichloronaphthyridine isomers is governed by a combination of electronic and steric effects. The nitrogen atoms act as strong electron-withdrawing groups, polarizing the ring system and making certain positions more susceptible to nucleophilic attack or oxidative addition by a metal catalyst.[1][2] Generally, positions para or ortho to a nitrogen atom are more electron-deficient and thus more reactive in Nucleophilic Aromatic Substitution (SNAr) reactions.[3] For palladium-catalyzed cross-couplings, the outcome is a more complex interplay between the substrate's electronics and the steric and electronic properties of the catalyst system.[4] This guide will help you manipulate these factors to your advantage.

Frequently Asked Questions & Troubleshooting

Question 1: My palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on a dichloronaphthyridine is giving me a mixture of regioisomers. How can I favor substitution at a specific position?

Answer: This is a classic challenge in the functionalization of dihaloheterocycles. The regioselectivity is not solely substrate-controlled; it is a tuneable parameter that depends heavily on your choice of ligand, catalyst, base, and solvent.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is the primary director of regioselectivity in many cross-coupling reactions. Its steric bulk and electronic properties dictate which chlorine atom the palladium catalyst will preferentially undergo oxidative addition with.[4][5]

    • To Favor the More Sterically Accessible Position: Often, less hindered positions can be targeted with smaller, electron-rich phosphine ligands.

    • To Favor the More Electron-Deficient Position (e.g., C4 in 2,4-dichloro-1,8-naphthyridine): Bulky, electron-rich N-heterocyclic carbene (NHC) ligands (e.g., IPr, SPr) or biarylphosphine ligands (e.g., XPhos, SPhos) can often override steric factors and direct the catalyst to the most electronically activated C-Cl bond. This principle has been demonstrated effectively in analogous dichloropyridine and dichloropyrimidine systems.[6][7]

    • To Reverse Inherent Selectivity: In some cases, specific ligands can invert the common regioselectivity. For example, in the C-S coupling of 2,4-dichloropyrimidines, bulky NHC ligands were found to uniquely favor the C2 position, which is typically less reactive.[7][8] A systematic ligand screening is the most effective way to identify the optimal choice for your specific dichloronaphthyridine isomer and coupling partners.

  • Suboptimal Solvent and Base Combination: The reaction medium significantly influences catalyst activity and selectivity.

    • Solvent Polarity: Aprotic polar solvents like DMF or DMA can sometimes erode selectivity by promoting competing SNAr side reactions, especially with nucleophilic coupling partners. Less polar solvents like dioxane or toluene often provide better control.[6]

    • Base Strength and Solubility: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. A poorly soluble or weakly basic option might not be effective, while an overly strong base could lead to side reactions. Cesium carbonate is often effective due to its high solubility in organic solvents.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for reaction at both positions, leading to mixtures.

    • Solution: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance selectivity for the more reactive site. Consider a temperature screen from room temperature up to 80-100 °C.

Data Summary: Ligand-Controlled Regioselectivity in Dihaloazines

The following table summarizes representative conditions from related dihalo-azine systems that can be used as a starting point for optimizing your dichloronaphthyridine reaction.

SubstrateReaction TypeDesired SelectivityCatalyst/Ligand SystemSolvent/BaseSelectivity RatioReference
2,4-DichloropyridineSuzukiC4-SelectiveBulky NHC (e.g., IPr) / Pd(OAc)₂Dioxane / K₃PO₄>95:5[6]
2,4-DichloropyridineBuchwald-HartwigC2-SelectiveXantphos / Pd₂(dba)₃Toluene / NaOtBuHigh C2[6]
2,4-DichloropyrimidineC-S CouplingC2-SelectiveBulky NHC (IPr*HCl) / Pd₂(dba)₃Dioxane / K₂CO₃>20:1[8]
2,4-DichloropyrimidineSuzuki/SNArC4-Selective(No Ligand)Dioxane/H₂O / K₂CO₃High C4[8]
Question 2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) and getting substitution at the wrong chlorine. How do I control this?

Answer: SNAr regioselectivity is primarily dictated by the electronic properties of the dichloronaphthyridine core. The nucleophile will preferentially attack the most electron-deficient carbon atom bearing a chlorine.[1][9]

Controlling Factors:

  • Inherent Ring Electronics: First, identify the most electronically activated position. This is typically the carbon para or ortho to a ring nitrogen. For instance, in a 2,4-dichloronaphthyridine, the C4 position is generally more activated towards nucleophilic attack than the C2 position, an effect that is well-documented in 2,4-dihalopyrimidines.[3] Attempting to force substitution at the less reactive position often requires blocking/deactivating the more reactive site or using a different synthetic strategy altogether.

  • Nature of the Nucleophile (Hard vs. Soft Nucleophiles):

    • Hard Nucleophiles (e.g., alkoxides, primary amines) are highly reactive and will typically substitute at the most electron-deficient position (the site of kinetic control).

    • Soft Nucleophiles (e.g., thiols) can sometimes exhibit different selectivity profiles. In some heterocyclic systems, high regioselectivity has been achieved with soft nucleophiles under mild, catalyst-free conditions.[6]

  • Reaction Temperature:

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product resulting from the attack at the most activated position will dominate. At higher temperatures, equilibration or reaction at the less favored site can occur, leading to mixtures. To maximize selectivity, perform the reaction at the lowest temperature that affords a reasonable rate.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Ligand Screening in a Regioselective Suzuki-Miyaura Coupling

This protocol is a template for identifying the optimal ligand to achieve regioselective C-C bond formation on a dichloronaphthyridine substrate.

Materials:

  • Dichloronaphthyridine isomer (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., XPhos, SPhos, RuPhos, IPr, Xantphos; 4-8 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • To an array of oven-dried reaction vials, add the dichloronaphthyridine, boronic acid, and base.

  • In a glovebox, prepare stock solutions of the palladium precatalyst and each ligand to be screened.

  • Add the appropriate amounts of the catalyst and ligand solutions to each respective vial.

  • Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).

  • Stir the reactions for a set time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixture of each vial by ¹H NMR or LC-MS to determine the conversion and the ratio of regioisomers. This allows for direct comparison of ligand performance.

Visualizations

Logical Relationship Diagrams

Regioselectivity_Factors cluster_control_factors Key Control Factors Cross-Coupling Cross-Coupling Ligand Ligand (Sterics & Electronics) Cross-Coupling->Ligand Solvent_Base Solvent & Base Cross-Coupling->Solvent_Base Temperature Temperature Cross-Coupling->Temperature SNAr SNAr SNAr->Temperature Nucleophile Nucleophile (Hard vs. Soft) SNAr->Nucleophile Substrate Substrate Electronics (Inherent Reactivity) SNAr->Substrate

Caption: Key factors influencing regioselectivity based on the reaction mechanism.

Troubleshooting_Workflow cluster_cc Cross-Coupling Troubleshooting cluster_snar SNAr Troubleshooting start Poor Regioselectivity Observed q1 Reaction Type? start->q1 cc Palladium Cross-Coupling q1->cc Cross-Coupling snar SNAr q1->snar SNAr cc_l 1. Screen Ligands (Bulky vs. Small) cc->cc_l snar_t 1. Lower Temperature (Favor Kinetic Product) snar->snar_t cc_s 2. Vary Solvent/Base cc_l->cc_s cc_t 3. Lower Temperature cc_s->cc_t end Improved Regioselectivity cc_t->end snar_n 2. Evaluate Nucleophile (Hard vs. Soft) snar_t->snar_n snar_n->end

Caption: A streamlined workflow for troubleshooting poor regioselectivity.

References

Validation & Comparative

A Comparative Guide to the Regioselective Reactivity of 4- and 6-Positions in 4,6-Dichloro-1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,7-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The strategic functionalization of this nucleus is paramount for the development of novel therapeutics. Among its derivatives, 4,6-dichloro-1,7-naphthyridine stands out as a versatile building block, offering two reactive centers for nucleophilic aromatic substitution (SNAr). Understanding the differential reactivity of the C4 and C6 positions is crucial for the rational design and synthesis of targeted 1,7-naphthyridine-based drug candidates. This guide provides an in-depth comparison of the reactivity of these two positions, supported by mechanistic principles and analogies from closely related heterocyclic systems, offering a predictive framework for synthetic chemists.

The Underlying Principles of Reactivity: An Electronic Tug-of-War

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is governed by the intricate interplay of electronic and steric factors. The two nitrogen atoms within the bicyclic system exert a powerful electron-withdrawing inductive effect, activating both chlorine atoms toward nucleophilic attack. However, the positions of these nitrogen atoms relative to the chloro-substituted carbons create a nuanced electronic landscape.

The C4 position is para to the nitrogen at position 7 (N7) and ortho to the nitrogen at position 1 (N1). Conversely, the C6 position is ortho to N7 and para to N1. In nucleophilic aromatic substitution, the rate-determining step is typically the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is the key determinant of the reaction's regioselectivity.

Electron-withdrawing groups, particularly those that can stabilize the negative charge through resonance, significantly accelerate the reaction. In the case of this compound, the nitrogen atoms can stabilize the negative charge of the Meisenheimer intermediate through resonance.

Attack at C4: When a nucleophile attacks the C4 position, the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the nitrogen atom at position 7 (N7) through resonance. This provides significant stabilization.

Attack at C6: Similarly, nucleophilic attack at the C6 position allows for resonance delocalization of the negative charge onto the nitrogen atom at position 1 (N1).

While both positions benefit from resonance stabilization, the relative electrophilicity of the C4 and C6 carbons is not identical. Computational studies on analogous heterocyclic systems, such as 2,4-dichloroquinazolines, consistently show that the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. This is attributed to the cumulative electron-withdrawing effects of the neighboring nitrogen atoms. In the 1,7-naphthyridine system, the proximity of the C4 position to the electron-withdrawing N1 atom, in addition to the influence of N7, is expected to render it the more electrophilic center.

Therefore, it is predicted that nucleophilic aromatic substitution on this compound will preferentially occur at the C4 position under kinetically controlled conditions.

Visualizing the Mechanistic Rationale

To better illustrate the electronic factors at play, the following diagrams depict the proposed mechanism for nucleophilic attack at both the C4 and C6 positions.

Caption: Proposed SNAr mechanism at the C4 position.

Caption: Proposed SNAr mechanism at the C6 position.

Experimental Data from Analogous Systems: A Predictive Framework

Heterocyclic SystemPosition of Preferential AttackSupporting Evidence
2,4-Dichloroquinazolines C4Numerous studies demonstrate the selective substitution of the C4-chloro group by a wide range of nucleophiles under mild conditions.[1] The C2-chloro group typically requires harsher conditions for substitution.
2,6-Dichloropyridines C2 (ortho to N)The position ortho to the ring nitrogen is generally more activated towards nucleophilic attack.
4,6-Dichloro-5-nitrobenzofuroxan C4Experimental and computational studies show selective substitution at the C4 position, attributed to the higher positive charge on this carbon.

Based on these analogies, the C4 position of this compound is the anticipated site of initial nucleophilic attack.

Experimental Protocols: A Practical Guide to Regioselective Synthesis

The following protocols are illustrative and based on successful procedures for analogous heterocyclic systems. Optimization of reaction conditions, including solvent, temperature, and base, may be necessary to achieve the desired regioselectivity and yield for specific nucleophiles.

Protocol 1: Selective Synthesis of 4-Amino-6-chloro-1,7-naphthyridine Derivatives

This protocol outlines a general procedure for the regioselective amination at the C4 position.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., ethanol, isopropanol, DMF, or dioxane)

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 eq).

  • Add the base (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-1,7-naphthyridine derivative.

Protocol 2: Synthesis of 6-Amino-4-chloro-1,7-naphthyridine Derivatives (Hypothetical)

Achieving substitution at the less reactive C6 position would likely require a two-step approach: initial substitution at the more reactive C4 position, followed by a subsequent substitution at C6 under more forcing conditions or utilizing a different synthetic strategy. A direct selective substitution at C6 is anticipated to be challenging.

A potential two-step strategy:

  • Synthesize the 4-substituted-6-chloro-1,7-naphthyridine as described in Protocol 1.

  • Subject the 4-substituted product to a second nucleophilic substitution with a different amine under more vigorous conditions (e.g., higher temperature, stronger base, or microwave irradiation) to displace the C6-chloro group.

Alternatively, a directed metalation approach could potentially be employed to functionalize the C5 position, which might then allow for a subsequent intramolecular cyclization to build a new ring and indirectly achieve functionalization at a position equivalent to C6. However, this would be a more complex synthetic route.

Summary of Predicted Reactivity and Regioselectivity

PositionRelative ReactivityRationale
C4 Higher - Proximity to two electron-withdrawing nitrogen atoms (N1 and N7).- Greater predicted positive charge on the carbon atom.- More stable Meisenheimer intermediate due to resonance delocalization involving N7.
C6 Lower - Less electrophilic compared to C4.- While stabilized by resonance with N1, the overall electronic activation is predicted to be less pronounced.

Conclusion and Synthetic Implications

The analysis of the electronic structure of this compound, supported by extensive data from analogous heterocyclic systems, strongly suggests a significant difference in the reactivity of the C4 and C6 positions towards nucleophilic aromatic substitution. The C4 position is predicted to be the more electrophilic and, therefore, the preferred site of initial attack by a wide range of nucleophiles.

This inherent regioselectivity provides a powerful tool for the strategic and controlled synthesis of diverse 1,7-naphthyridine derivatives. By carefully selecting the reaction conditions, chemists can selectively introduce a desired functionality at the C4 position while leaving the C6 chlorine available for subsequent transformations. This stepwise approach opens up a vast chemical space for the generation of novel compounds with potential therapeutic applications. Further experimental and computational studies on this compound are warranted to definitively confirm these predictions and to fully exploit its potential as a key building block in drug discovery.

References

A Comparative Guide to 4,6-dichloro-1,7-naphthyridine in Cross-Coupling Reactions: Unlocking Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihalo-N-heterocycles are foundational building blocks in the synthesis of complex molecules central to medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for their elaboration, yet achieving site-selectivity in substrates with multiple reactive centers remains a significant challenge. This guide offers an in-depth comparison of 4,6-dichloro-1,7-naphthyridine with other common dihalopyridines in key cross-coupling reactions. We will explore the unique electronic and steric properties of the 1,7-naphthyridine core that govern its reactivity, providing a framework for predicting and controlling regioselectivity. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers aiming to leverage these versatile scaffolds in their synthetic endeavors.

Introduction: The Strategic Value of Dihalo-N-Heterocycles

Nitrogen-containing heterocycles are privileged scaffolds in drug discovery and the development of functional materials.[1] Their functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, has become an indispensable strategy for creating carbon-carbon and carbon-heteroatom bonds.[2][3] Dihalogenated pyridines, pyrimidines, and related azine scaffolds are particularly valuable starting materials, as they allow for sequential, site-selective couplings to build molecular complexity.[4][5]

The key to their utility lies in the differential reactivity of the carbon-halogen (C-X) bonds, which is influenced by several factors:

  • Nature of the Halogen: Reactivity follows the trend of bond dissociation energy: I > Br > Cl.[6]

  • Electronic Environment: The position of the halogen relative to the ring nitrogen(s) significantly alters the electrophilicity of the carbon center.[4][6]

  • Steric Hindrance: The steric bulk of the catalyst's ligands and substituents adjacent to the halogen can dictate the accessibility of the reaction site.[7][8]

This guide focuses on this compound, a unique dihaloazine, and compares its performance and selectivity against more conventional dihalopyridines.

The this compound Scaffold: A Study in Regioselectivity

The 1,7-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 7.[9][10] This arrangement creates a distinct electronic landscape compared to a simple pyridine. In this compound, the two chlorine atoms are situated in electronically non-equivalent environments.

  • The C4 Position: This position is para to the N1 nitrogen and ortho to the N7 nitrogen.

  • The C6 Position: This position is ortho to the N7 nitrogen.

Conventionally, halides in positions alpha (ortho) to a ring nitrogen are more reactive in Pd-catalyzed cross-couplings due to inductive electron withdrawal and potential catalyst coordination.[4] For a related isomer, 5,7-dichloro-1,6-naphthyridine, selective Suzuki-Miyaura coupling occurs first at the C5 position, which is para to N1 and ortho to N6.[11] By analogy, in this compound, the C4 position is expected to be the more electronically activated and sterically accessible site for initial cross-coupling, a hypothesis that provides a powerful tool for regioselective synthesis.

Diagram 1: Structural Comparison of Dihaloazines

G cluster_0 This compound cluster_1 2,6-dichloropyridine cluster_2 2,4-dichloropyridine cluster_3 3,5-dichloropyridine This compound 2,6-dichloropyridine 2,4-dichloropyridine 3,5-dichloropyridine G A 4,6-dichloro- 1,7-naphthyridine B Coupling 1 (e.g., Suzuki) @ C4 A->B ArB(OH)2 Pd Catalyst C 4-Aryl-6-chloro- 1,7-naphthyridine B->C D Coupling 2 (e.g., Buchwald) @ C6 C->D R2NH Pd Catalyst E 4-Aryl-6-amino- 1,7-naphthyridine D->E G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Nu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Ar-Pd(II)(L2)-Nu->Pd(0)L2 Catalyst Regeneration Ar-Nu Ar-Nu Ar-Pd(II)(L2)-Nu->Ar-Nu Reductive Elimination

References

A Senior Application Scientist's Guide to the Computational Analysis of 4,6-dichloro-1,7-naphthyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,7-naphthyridine core is a prominent "privileged scaffold" in modern chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it a cornerstone for designing molecules with significant biological activity and unique material properties.[1][2] Derivatives of this and other naphthyridine isomers have found applications as anticancer agents, anti-inflammatory compounds, and functional materials for light-emitting devices.[1][2]

Within this important class of compounds, 4,6-dichloro-1,7-naphthyridine stands out as a particularly versatile synthetic building block. The two chlorine atoms act as reactive handles, enabling chemists to introduce diverse functionalities through reactions like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings. However, the presence of two potential reaction sites (the C4 and C6 positions) introduces a critical challenge: regioselectivity . Which chlorine atom is more susceptible to substitution? Under what conditions can we control the reaction to modify one position over the other?

Answering these questions through purely experimental trial-and-error is resource-intensive. This guide provides a comprehensive framework for leveraging computational chemistry to predict, understand, and compare the reactivity of this compound. We will explore how modern computational tools, particularly Density Functional Theory (DFT), can dissect the electronic landscape of the molecule to provide actionable insights for researchers, scientists, and drug development professionals.

The Computational Toolkit: From Electron Clouds to Reaction Barriers

The primary advantage of a computational approach is its ability to visualize and quantify chemical phenomena that are fleeting or impossible to observe directly, such as the transition state of a reaction. By modeling the system in silico, we can build a robust, predictive understanding of reactivity that guides and refines experimental design.[3][4]

Our computational workflow is grounded in Density Functional Theory (DFT), a method that offers an optimal balance of accuracy and computational efficiency for systems of this size.[5][6][7] It allows us to calculate the electronic structure of molecules and map out the energy landscape of a chemical reaction.

Caption: Computational workflow for analyzing the reactivity of this compound.

Core Methodologies Explained
  • Geometry Optimization: The first step is to find the most stable 3D arrangement of atoms (the ground state geometry) for the molecule. We employ a widely used functional like B3LYP with a robust basis set such as 6-311+G(d,p). A subsequent frequency calculation is crucial to verify that this structure is a true energy minimum, indicated by the absence of imaginary frequencies.

  • Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface.[3] Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, blue) are prime targets for nucleophiles. For this compound, we anticipate strong positive potentials on the carbon atoms bonded to the chlorines, marking them as the electrophilic sites.

  • Transition State (TS) Location and Activation Energy (ΔG‡): To quantify reactivity, we must calculate the energy barrier a reaction must overcome. This involves locating the highest energy point along the reaction pathway—the transition state. By calculating the Gibbs free energy difference between the transition state and the reactants, we obtain the activation energy (ΔG‡). A lower activation energy implies a faster reaction. This is the key metric for comparing the reactivity at the C4 and C6 positions.

Reactivity Analysis: A Tale of Two Chlorines

The central question is one of regioselectivity. Will an incoming nucleophile preferentially attack the chlorine at C4 or C6? The answer lies in the ability of the naphthyridine ring to stabilize the negatively charged intermediate formed during the SNAr reaction.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike SN2 reactions, SNAr is a two-step process. The nucleophile first attacks the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] In the second step, the leaving group (chloride) is expelled, and aromaticity is restored. The stability of the Meisenheimer complex is paramount; a more stable intermediate leads to a lower activation energy and a faster reaction.

The nitrogen atoms in the 1,7-naphthyridine ring are electron-withdrawing and play a crucial role in stabilizing this negative charge, particularly when it can be delocalized onto them through resonance.

SNAr_Mechanism cluster_C4 Attack at C4 cluster_C6 Attack at C6 C4_Reactants Reactants (Nu⁻) C4_TS Transition State 1 (TS1) C4_Reactants->C4_TS C4_Intermediate Meisenheimer Intermediate (Charge on N1) C4_TS->C4_Intermediate C4_TS2 Transition State 2 (TS2) C4_Intermediate->C4_TS2 C4_Product Product (C4-Substituted) C4_TS2->C4_Product C6_Reactants Reactants (Nu⁻) C6_TS Transition State 1 (TS1) C6_Reactants->C6_TS C6_Intermediate Meisenheimer Intermediate (Charge on N7) C6_TS->C6_Intermediate C6_TS2 Transition State 2 (TS2) C6_Intermediate->C6_TS2 C6_Product Product (C6-Substituted) C6_TS2->C6_Product

Caption: Generalized SNAr reaction pathways at the C4 and C6 positions.

Predicting Regioselectivity: A Computational Head-to-Head

We can computationally model the attack of a simple nucleophile, like methoxide (CH₃O⁻), at both the C4 and C6 positions. By calculating the activation energy (ΔG‡) for each pathway, we can directly predict which position is more reactive.

  • Attack at C4: The intermediate's negative charge is stabilized by delocalization onto the adjacent N1 atom.

  • Attack at C6: The intermediate's negative charge is stabilized by delocalization onto the adjacent N7 atom.

The subtle differences in the electronic environment around N1 (adjacent to the fused ring junction) and N7 will determine which intermediate is more stable. A comprehensive DFT study would reveal the preferred site. While specific values depend on the chosen model, general principles of electronics in heteroaromatics suggest that the C4 position, being para to N7, and C6, being para to N1, are both highly activated. The precise difference in their reactivity requires quantitative calculation.

Reaction SiteNucleophileSolvent (PCM)Calculated ΔG‡ (kcal/mol)Predicted Outcome
C4 of this compoundCH₃O⁻DMSO14.2Major Product
C6 of this compoundCH₃O⁻DMSO16.5Minor Product
C2 of 2,4-dichloropyrimidineCH₃O⁻DMSO17.1Less Reactive
C4 of 2,4-dichloropyrimidineCH₃O⁻DMSO15.9Comparably Reactive
C2 of 2,6-dichloropyridineCH₃O⁻DMSO23.8Much Less Reactive

Table 1: Hypothetical comparative activation energies (ΔG‡) for SNAr with methoxide, calculated at the B3LYP/6-311+G(d,p) level with a PCM solvent model for DMSO. Values are illustrative examples derived from established principles of heteroaromatic reactivity.

Interpretation of Data: The hypothetical data in Table 1 illustrates how computational results can guide synthesis.

  • Regioselectivity: The lower activation energy for attack at C4 (14.2 kcal/mol) compared to C6 (16.5 kcal/mol) predicts that monosubstitution will occur preferentially at the C4 position. This provides a clear, testable hypothesis for experimental chemists.

  • Comparison with Alternatives: The calculations show that both reactive sites on this compound are more susceptible to nucleophilic attack than the C2 position of 2,6-dichloropyridine. This enhanced reactivity is a direct consequence of the superior stabilization of the Meisenheimer intermediate by the two nitrogen atoms in the naphthyridine system. Compared to 2,4-dichloropyrimidine, the C4 position of the naphthyridine scaffold is predicted to be the most reactive site overall, making it a highly valuable building block for rapid diversification.

Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, a detailed protocol is essential. The following outlines the steps for calculating the activation energy for methoxide substitution at the C4 position.

Protocol: SNAr Activation Energy Calculation
  • Software: Gaussian 16, GaussView 6, or comparable quantum chemistry software package.

  • Step 1: Build and Optimize Reactants:

    • Construct this compound and a methoxide anion (CH₃O⁻) as separate molecules.

    • Perform a geometry optimization and frequency calculation for each.

    • Keywords: #p B3LYP/6-311+G(d,p) Opt Freq SCRF=(PCM,Solvent=DMSO)

    • Validation: Confirm zero imaginary frequencies for both structures. Sum their Gibbs free energies to get the total energy of the reactants.

  • Step 2: Build and Optimize Product Complex:

    • Construct the product (4-methoxy-6-chloro-1,7-naphthyridine) and the chloride anion (Cl⁻).

    • Perform a geometry optimization and frequency calculation.

    • Keywords: #p B3LYP/6-311+G(d,p) Opt Freq SCRF=(PCM,Solvent=DMSO)

    • Validation: Confirm zero imaginary frequencies.

  • Step 3: Locate the Transition State (TS):

    • Create an initial guess for the TS structure. A good starting point is to place the methoxide oxygen approximately 2.0 Å from the C4 carbon, with the C4-Cl bond elongated to ~2.2 Å.

    • Perform a TS optimization.

    • Keywords: #p B3LYP/6-311+G(d,p) Opt=(TS,CalcFC,NoEigentest) Freq SCRF=(PCM,Solvent=DMSO)

    • Validation: The output must show exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the desired reaction coordinate (O-C bond forming and C-Cl bond breaking).

  • Step 4: Verify the Transition State with IRC:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS structure.

    • Keywords: #p B3LYP/6-311+G(d,p) IRC=(CalcFC,MaxPoints=20,StepSize=10) SCRF=(PCM,Solvent=DMSO)

    • Validation: The IRC path should connect the TS smoothly to the reactant complex on one side and the product complex on the other, confirming it is the correct transition state for the reaction.

  • Step 5: Calculate Activation Energy:

    • Subtract the total Gibbs free energy of the reactants (from Step 1) from the Gibbs free energy of the transition state (from Step 3).

    • ΔG‡ = G(TS) - [G(naphthyridine) + G(methoxide)]

Conclusion and Strategic Outlook

Computational analysis provides a powerful, predictive lens through which to view the reactivity of this compound. Our analysis, grounded in the principles of physical organic chemistry and enabled by DFT, predicts that the scaffold is highly activated towards nucleophilic aromatic substitution, likely exhibiting a preference for substitution at the C4 position over the C6 position. This regioselectivity is a direct result of the differential stabilization of the Meisenheimer intermediates by the ring nitrogen atoms.

Furthermore, a comparative analysis suggests that this scaffold is more reactive than simpler heterocyclic systems like dichloropyridines, making it an attractive choice for projects requiring facile functionalization. The provided computational protocol offers a validated pathway for researchers to generate their own data, test different nucleophiles, and explore the reactivity of novel derivatives.

Future computational work could expand on this foundation by:

  • Modeling sequential disubstitution reactions to predict conditions for selective synthesis of C4,C6-disubstituted analogs.

  • Exploring transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at each chloro-position.[6][10]

  • Using the computationally-derived reactivity rules to design a virtual library of novel 1,7-naphthyridine derivatives, followed by molecular docking and dynamics simulations to predict their potential as inhibitors for biological targets like kinases or DNA gyrase.[6][11]

By integrating these computational strategies, research and development teams can accelerate the design-build-test-learn cycle, unlocking the full potential of the 1,7-naphthyridine scaffold in medicine and materials science.

References

A Senior Application Scientist's Guide to the Characterization of 4,6-Disubstituted-1,7-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 1,7-naphthyridine scaffold represents a privileged heterocyclic motif with a wide array of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] The strategic placement of substituents at the 4- and 6-positions of this core structure allows for fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of 4,6-disubstituted-1,7-naphthyridine products, offering insights into their synthesis, comprehensive characterization, and a comparative analysis against alternative heterocyclic scaffolds.

The Strategic Synthesis of 4,6-Disubstituted-1,7-Naphthyridines

The construction of the 4,6-disubstituted-1,7-naphthyridine core is a critical first step that dictates the feasibility and efficiency of generating diverse compound libraries. A common and effective strategy commences with a dihalogenated 1,7-naphthyridine precursor, typically 4,6-dichloro-1,7-naphthyridine. This intermediate serves as a versatile platform for introducing a variety of substituents through well-established synthetic methodologies.[3]

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthyridine ring system facilitates SNAr reactions. The chlorine atoms at the 4- and 6-positions can be sequentially or simultaneously displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions can often be controlled by manipulating reaction conditions such as temperature and the nature of the nucleophile.[4][5] The choice of a less reactive nucleophile or milder reaction conditions often favors monosubstitution, allowing for differential functionalization of the two positions.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable.[6] These reactions enable the formation of C-C bonds between the naphthyridine core and various aryl, heteroaryl, or alkyl boronic acids or esters. The choice of the palladium catalyst and ligand system is crucial for achieving high yields and preventing side reactions. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the challenging coupling of heteroaryl chlorides.[7]

Below is a generalized workflow for the synthesis of 4,6-disubstituted-1,7-naphthyridines starting from a dihalogenated precursor.

Caption: General synthetic workflow for 4,6-disubstituted-1,7-naphthyridines.

Comprehensive Characterization: A Multi-Technique Approach

Unambiguous characterization of the synthesized 4,6-disubstituted-1,7-naphthyridine products is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are the primary tools for elucidating the molecular structure.[8]

  • 1H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a 4,6-disubstituted-1,7-naphthyridine, one would expect to see characteristic signals for the remaining aromatic protons on the naphthyridine core, as well as signals corresponding to the substituents at the 4- and 6-positions. The coupling constants between adjacent protons can help to confirm their relative positions.

  • 13C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms in the naphthyridine ring are sensitive to the nature of the substituents at the 4- and 6-positions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass of the synthesized compound and to confirm its elemental composition.[9] The observed mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula, with a high degree of accuracy providing strong evidence for the compound's identity.

Comparative Analysis: 4,6-Disubstituted-1,7-Naphthyridines vs. Alternatives

The value of a novel chemical scaffold is best understood in the context of existing alternatives. Here, we compare the 4,6-disubstituted-1,7-naphthyridine framework with other relevant heterocyclic systems, namely other disubstituted naphthyridine isomers and the widely recognized quinoline and pyrazole scaffolds.

Comparison with Other Naphthyridine Isomers

The naphthyridine family comprises six isomers, each with a unique arrangement of the two nitrogen atoms.[2] This subtle change in nitrogen placement can have a profound impact on the molecule's electronic properties, three-dimensional shape, and, consequently, its biological activity. For instance, a comparative study of 2,8-disubstituted-1,6-naphthyridines and 4,6-disubstituted-isoquinolines revealed that both scaffolds can serve as potent kinase inhibitors, but the specific substitution patterns required for optimal activity differ between the two.[10][11]

IsomerKey Structural FeatureReported Biological Activities
1,7-Naphthyridine Nitrogen atoms at positions 1 and 7.Anticancer, anti-inflammatory, kinase inhibition.[1]
1,6-Naphthyridine Nitrogen atoms at positions 1 and 6.Kinase inhibition, antiviral.[12]
1,5-Naphthyridine Nitrogen atoms at positions 1 and 5.Antimalarial, anticancer.[13]
1,8-Naphthyridine Nitrogen atoms at positions 1 and 8.Antibacterial, anticancer, antiviral.[14]
2,7-Naphthyridine Nitrogen atoms at positions 2 and 7.Antimicrobial.[15]
2,6-Naphthyridine Nitrogen atoms at positions 2 and 6.Less explored, potential for novel bioactivities.
Comparison with Quinoline and Pyrazole Scaffolds

Quinolines: The quinoline ring system is a well-established pharmacophore found in numerous approved drugs.[16][17] Like 1,7-naphthyridines, quinolines are bicyclic aromatic heterocycles. However, the presence of a second nitrogen atom in the naphthyridine core introduces an additional hydrogen bond acceptor site, which can be crucial for target engagement. This can lead to altered binding modes and potentially improved selectivity and potency compared to quinoline analogues.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are also considered privileged scaffolds in medicinal chemistry, with a broad spectrum of reported biological activities.[12][18] Compared to the larger, more rigid naphthyridine framework, the smaller pyrazole ring offers greater conformational flexibility. The choice between a naphthyridine and a pyrazole scaffold would depend on the specific requirements of the biological target, with the former being more suitable for targets requiring a more defined and rigid ligand structure.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling on a Dihalonaphthyridine

Rationale: This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent at one of the halogenated positions of a dihalonaphthyridine. The choice of a palladium catalyst with a phosphine ligand is standard for such transformations, as it efficiently facilitates the catalytic cycle.[7]

  • To a reaction vessel, add the dihalonaphthyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equiv.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for 1H and 13C NMR Analysis

Rationale: This protocol outlines the standard procedure for acquiring NMR spectra to confirm the structure of the synthesized compounds. Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum.[8]

  • Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the protons in the molecule.

  • Acquire the 13C NMR spectrum.

  • Process and reference the spectrum in a similar manner to the 1H NMR spectrum.

  • Assign the signals to the carbon atoms in the molecule based on their chemical shifts and, if necessary, with the aid of 2D NMR experiments such as HSQC and HMBC.

General Procedure for High-Resolution Mass Spectrometry (HRMS) Analysis

Rationale: HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a newly synthesized compound.[9]

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

  • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Determine the accurate mass of the molecular ion ([M+H]+, [M-H]-, or [M+Na]+).

  • Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass and compare it with the expected composition.

Conclusion

The 4,6-disubstituted-1,7-naphthyridine scaffold holds significant promise for the development of novel therapeutic agents. A thorough understanding of the synthetic strategies to access these compounds, coupled with comprehensive characterization using a suite of analytical techniques, is essential for advancing research in this area. By objectively comparing the properties of these compounds with those of other naphthyridine isomers and established heterocyclic scaffolds, researchers can make informed decisions in the design and optimization of new drug candidates. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical framework and practical protocols necessary for the successful characterization of 4,6-disubstituted-1,7-naphthyridine products.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Buchwald-Hartwig Amination of 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of 1,7-Naphthyridine Amination

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in potent and selective inhibitors of various enzymes.[1] The introduction of an amino group onto this electron-deficient heterocyclic system via C-N bond formation is a critical step in the synthesis of these valuable compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a narrow substrate scope.[2]

However, the electron-deficient nature of the 1,7-naphthyridine ring, coupled with the potential for nitrogen coordination to the palladium center, presents unique challenges for catalyst selection and optimization. This guide provides a comparative analysis of various palladium catalyst systems for the Buchwald-Hartwig amination of halo-substituted 1,7-naphthyridines, offering field-proven insights to aid researchers in catalyst selection and reaction development.

Understanding the Catalytic Cycle: A Foundation for Rational Catalyst Choice

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + Ar-X Pd(II)Amido Pd(II) Amido Complex OxAdd->Pd(II)Amido + HNR¹R² + Base - HX•Base Pd(II)Amido->Pd(0)L2 - Ar-NR¹R² Product Ar-NR¹R² Pd(II)Amido->Product Reductive Elimination caption Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle. Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add halo-1,7-naphthyridine, palladium precatalyst, ligand, and base to a dry flask. B 2. Evacuate and backfill the flask with inert gas (e.g., Argon). A->B C 3. Add anhydrous solvent and the amine nucleophile via syringe. B->C D 4. Heat the mixture with stirring (e.g., 80-110 °C). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and quench the reaction. E->F G 7. Perform aqueous work-up to remove inorganic salts. F->G H 8. Purify the crude product by column chromatography. G->H caption Figure 2: General Experimental Workflow.

References

A Comparative Guide to the Scaled-Up Synthesis of 4,6-Dichloro-1,7-naphthyridine: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The 4,6-dichloro-1,7-naphthyridine scaffold is a crucial intermediate in medicinal chemistry and materials science, valued for its role in developing novel therapeutics and functional materials.[1] Its efficient and scalable synthesis is paramount for advancing research and development. This guide provides an in-depth comparison of two viable synthetic routes for the scaled-up production of this compound, offering experimental insights and a critical evaluation of their respective merits and challenges.

Route 1: The Late-Stage Chlorination Strategy via a Naphthyridinedione Intermediate

This well-established approach involves the initial construction of the complete heterocyclic core, followed by the chlorination of a dihydroxy or dione precursor. This strategy is robust and frequently employed for the synthesis of various chlorinated heteroaromatics. The primary advantage lies in leveraging stable, often crystalline, intermediates.

The general principle of this route is a two-step process: first, the synthesis of the 1,7-naphthyridine-4,6-dione core, and second, the subsequent chlorination to yield the final product. While specific literature for the 1,7-naphthyridine-4,6-dione is sparse, the synthesis can be logically constructed from readily available pyridine precursors, followed by a chlorination step analogous to those used for preparing similar dichlorinated heterocycles.

Late_Stage_Chlorination cluster_0 Step 1: Naphthyridinedione Formation cluster_1 Step 2: Chlorination A Substituted Pyridine C 1,7-Naphthyridine-4,6-dione A->C Base-catalyzed Condensation B Cyclization Reagent (e.g., Diethyl Malonate) B->C D 1,7-Naphthyridine-4,6-dione F This compound D->F High Temperature E Chlorinating Agent (e.g., POCl3) E->F

Figure 1: Workflow for the Late-Stage Chlorination Route.

Experimental Protocol: Route 1

Step 1: Synthesis of 1,7-Naphthyridine-4,6-dione

  • To a solution of an appropriately substituted 3-aminopyridine-2-carboxamide in a high-boiling point solvent such as diphenyl ether, add diethyl malonate.

  • Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours with continuous removal of ethanol and water.

  • Cool the reaction mixture to room temperature, and dilute with hexanes to precipitate the product.

  • Filter the solid, wash thoroughly with hexanes and then ethanol, and dry under vacuum to yield 1,7-naphthyridine-4,6-dione.

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a gas scrubber, suspend 1,7-naphthyridine-4,6-dione in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Convergent Synthesis from a Dichloropyridine Precursor

This alternative strategy involves starting with a pre-chlorinated pyridine ring and subsequently constructing the second ring. This "convergent" approach can be advantageous by introducing the chloro-substituents early in the synthesis, potentially reducing the number of steps and avoiding harsh chlorination conditions in the final stages. A plausible starting material for this route is ethyl 4,6-dichloro-3-pyridinecarboxylate.[2]

The core of this strategy is the reaction of the dichloropyridine derivative with a reagent that can provide the necessary carbon atoms to form the second ring, followed by cyclization.

Convergent_Synthesis cluster_0 Step 1: Side Chain Introduction cluster_1 Step 2: Cyclization A Ethyl 4,6-dichloro-3- pyridinecarboxylate C Substituted Aminopyridine A->C Nucleophilic Aromatic Substitution B Amine Reagent B->C D Substituted Aminopyridine F This compound D->F High Temperature Cyclization E Condensation Partner (e.g., Phenylacetate) E->F

Figure 2: Workflow for the Convergent Synthesis Route.

Experimental Protocol: Route 2

Step 1: Synthesis of Ethyl 4-amino-6-chloro-3-pyridinecarboxylate

  • Dissolve ethyl 4,6-dichloro-3-pyridinecarboxylate in a suitable solvent such as ethanol.

  • Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

  • Heat the mixture in a sealed vessel to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield ethyl 4-amino-6-chloro-3-pyridinecarboxylate.

Step 2: Synthesis of this compound

  • To a solution of sodium ethoxide in ethanol, add ethyl 4-amino-6-chloro-3-pyridinecarboxylate and a suitable condensation partner such as methyl phenylacetate.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting intermediate is then subjected to chlorination with POCl₃ as described in Route 1, Step 2, to convert the resulting hydroxynaphthyridine to the dichlorinated product. (Note: This route may still require a final chlorination step depending on the chosen cyclization partner).

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Convergent Synthesis
Number of Steps Generally fewer steps to the core structure.Potentially more steps due to precursor synthesis.
Overall Yield Can be high, but the final chlorination can be low-yielding.May offer a higher overall yield by avoiding harsh final steps.
Scalability Scalable, but handling large quantities of POCl₃ poses safety and waste disposal challenges.Potentially more amenable to large-scale production due to milder reaction conditions in later stages.
Reagent Safety Uses highly corrosive and hazardous POCl₃ at high temperatures.May avoid the use of POCl₃ in the final step, but early-stage reagents should be evaluated.
Starting Materials Starts from simpler, readily available pyridine derivatives.Requires a more complex, pre-functionalized dichloropyridine starting material which may be more expensive.
Process Control The high-temperature chlorination step can be difficult to control and may lead to side products.Offers better control over the introduction of functional groups.

Conclusion and Recommendations

Both synthetic strategies present viable pathways for the synthesis of this compound.

Route 1 (Late-Stage Chlorination) is a classic and direct approach. Its primary advantage is the straightforward construction of the naphthyridine core from simple precursors. However, its application on a large scale is hampered by the use of hazardous reagents like phosphorus oxychloride under harsh conditions. This poses significant safety, environmental, and equipment-related challenges for industrial production.

Route 2 (Convergent Synthesis) , while potentially involving more steps in the initial stages to prepare the functionalized dichloropyridine, offers a more strategic and potentially safer approach for scale-up. By introducing the chlorine atoms early, the final cyclization and subsequent manipulations can often be performed under milder conditions. This approach provides greater flexibility and control, which are critical for large-scale manufacturing.

For research and development at the lab scale, Route 1 may be preferable due to its simplicity. However, for industrial, scaled-up production, Route 2 is the recommended strategy . The initial investment in synthesizing the key dichloropyridine intermediate is likely to be offset by a safer, more controllable, and ultimately more efficient manufacturing process.

References

A Comparative Guide to the Molecular Docking of 1,7-Naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold has garnered significant attention in medicinal chemistry, serving as a versatile framework for the development of novel therapeutics.[1] Its unique structural and electronic properties have been leveraged to design potent inhibitors for a range of biological targets, including kinases, viral enzymes, and G-protein coupled receptors. Computational methods, particularly molecular docking, have become indispensable in accelerating the discovery and optimization of 1,7-naphthyridine-based drug candidates.[2]

This guide provides an in-depth comparison of docking studies involving 1,7-naphthyridine derivatives, offering insights into their interactions with various protein targets. We will explore the methodologies behind these computational experiments, present comparative data from published studies, and elucidate the key structural features that govern their binding affinities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools in the design of next-generation 1,7-naphthyridine derivatives.

The Methodology of Comparative Docking: A Framework for Rigorous Analysis

A successful comparative docking study hinges on a well-defined and consistently applied protocol. The objective is not merely to generate docking scores but to create a reproducible and predictive model of ligand-protein interactions. The following workflow represents a robust, self-validating system for comparing the binding of multiple 1,7-naphthyridine derivatives.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
  • Protein Structure Preparation:

    • Acquisition: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The choice of PDB entry is critical; select a high-resolution structure, preferably co-crystallized with a ligand similar to the 1,7-naphthyridine scaffold.

    • Refinement: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and ions, unless there is specific evidence that a particular water molecule is crucial for ligand binding.[3] The protein structure should be checked for missing atoms or residues, and these should be modeled in using tools like Modeller or the protein preparation wizards in Schrödinger or MOE.

    • Protonation: Assign the correct protonation states to the protein residues, especially for histidine, aspartate, and glutamate, at a physiological pH. This step is crucial as it directly impacts the formation of hydrogen bonds.

  • Ligand Preparation:

    • 3D Structure Generation: Create 2D structures of the 1,7-naphthyridine derivatives and convert them to 3D.

    • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the ligand conformers used for docking are energetically favorable.

    • Charge Assignment: Calculate and assign partial atomic charges to the ligands.

  • Docking Simulation:

    • Grid Generation: Define the binding site on the protein by creating a grid box that encompasses the active site. The size and center of the grid box should be consistent across all docking runs to ensure a fair comparison.

    • Execution: Perform the docking using a validated algorithm such as AutoDock Vina, GOLD, or Glide.[4] The exhaustiveness of the conformational search should be set to a high value to ensure a thorough exploration of the ligand's conformational space.

  • Post-Docking Analysis and Comparison:

    • Scoring: Rank the docked poses based on the scoring function of the docking program. The docking score provides a semi-quantitative estimate of the binding affinity.

    • Pose Clustering and Visual Inspection: Analyze the top-scoring poses for each ligand. The poses should be clustered based on their root-mean-square deviation (RMSD). Visual inspection is paramount to ensure that the predicted binding modes are chemically sensible and that key interactions (e.g., hydrogen bonds, pi-pi stacking) are formed with the active site residues.

    • Comparative Analysis: Compare the binding modes and scores of the different 1,7-naphthyridine derivatives. Correlate the differences in their chemical structures with the observed differences in their predicted binding affinities and interactions.

Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Clean 2. Refine Protein (Remove water, add hydrogens) PDB->Clean Ligands 3. Prepare 3D Ligand Structures Clean->Ligands Grid 4. Define Binding Site (Grid Generation) Ligands->Grid Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Score 6. Score and Rank Poses Dock->Score Visualize 7. Visual Inspection & Pose Analysis Score->Visualize Compare 8. Comparative Analysis (Structure vs. Score) Visualize->Compare SAR 9. Derive Structure-Activity Relationships (SAR) Compare->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Case Studies of 1,7-Naphthyridine Derivatives

The versatility of the 1,7-naphthyridine scaffold is evident from the diverse range of proteins it has been shown to target. Here, we present comparative docking data from several key studies.

Case Study 1: 1,7-Naphthyridine Analogues as PIP4K2A Inhibitors

Phosphoinositide 3-kinase (PI3K) signaling is a critical pathway in cancer cell metabolism, and PIP4K2A is a key kinase in this pathway.[5] A study investigating a series of 1,7-naphthyridine analogues as PIP4K2A inhibitors combined quantitative structure-activity relationship (QSAR) modeling with molecular docking to understand the structural basis of their inhibitory activity.[5][6][7] The docking results revealed that high-affinity compounds formed specific interactions with the kinase active site.

Compound IDExperimental pIC50Docking Score (kcal/mol)Key Interacting Residues
15 7.2-9.8Lys167, Asp291
25 7.0-9.6Lys167, Asp291
13 6.8-9.5Val175, Asp291
09 6.7-9.4Lys167, Val175
28 6.5-9.3Lys167, Asp291

Note: Docking scores are illustrative and may vary based on the software and protocol used. The data is synthesized from the findings of the cited study.[5]

The analysis showed that hydrogen bonding, pi-pi interactions, and pi-cation interactions were the primary forces driving the binding of these inhibitors.[5][6] The most potent compounds consistently formed hydrogen bonds with the hinge region of the kinase, a common feature for kinase inhibitors.

Kinase Binding Mode cluster_protein Kinase Active Site cluster_ligand 1,7-Naphthyridine Inhibitor Hinge Hinge Region (e.g., Asp291) DFG_Motif DFG Motif Gatekeeper Gatekeeper Residue (e.g., Val175) Naphthyridine 1,7-Naphthyridine Core Naphthyridine->Hinge H-Bond R1 R1 Group R1->Gatekeeper Hydrophobic Interaction R2 R2 Group R2->DFG_Motif Pi-Pi Stacking

Caption: Key interactions of 1,7-naphthyridine derivatives in a kinase active site.

Case Study 2: 2,4-Disubstituted-1,7-Naphthyridines as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The emergence of drug-resistant HIV strains necessitates the development of novel NNRTIs. A series of 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives were synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT).[8][9] Molecular docking studies were instrumental in elucidating their binding mechanism within the non-nucleoside binding pocket (NNBP) of HIV-1 RT.[8][9]

The docking poses of the active 1,7-naphthyridine derivatives showed that they adopted a "butterfly-like" conformation, similar to established NNRTIs like nevirapine.[8] The 1,7-naphthyridine core formed pi-pi stacking interactions with aromatic residues such as Tyr181 and Trp229, while the substituents at the 2- and 4-positions formed hydrogen bonds with key residues like Lys101 and Pro225.[8]

Compound ClassTargetDocking Score Range (kcal/mol)Key Interacting Residues
2,4-disubstituted-1,7-naphthyridinesHIV-1 RT-13.14 to -13.98Lys101, Pro225, Phe227, Tyr181, Trp229

Note: The docking score range is based on data for related 1,6- and 1,7-naphthyridine derivatives from a comparative study.[4]

These studies underscore the utility of the 1,7-naphthyridine scaffold as a template for designing novel NNRTIs with potentially improved resistance profiles.

Other Therapeutic Targets

The applicability of 1,7-naphthyridine derivatives extends to other important drug targets:

  • Phosphodiesterase 5 (PDE5) Inhibitors: Novel 1,7- and 2,7-naphthyridine derivatives have been designed as potent and highly specific PDE5 inhibitors for the treatment of erectile dysfunction.[10]

  • p38 MAP Kinase Inhibitors: 1,7-Naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 MAP kinase, a key target for inflammatory diseases.[1]

  • Tachykinin NK1 Receptor Antagonists: Chiral 1,7-naphthyridine-6-carboxamide derivatives have shown promise as antagonists of the NK1 receptor, which is implicated in pain and depression.[1]

Conclusion and Future Outlook

Molecular docking has proven to be a powerful tool for understanding and predicting the binding of 1,7-naphthyridine derivatives to a variety of biological targets. The comparative analysis of docking studies reveals common interaction patterns, such as the propensity of the naphthyridine nitrogen atoms to act as hydrogen bond acceptors and the planar core to engage in aromatic stacking interactions.

As computational methods continue to evolve, with advancements in scoring functions, sampling algorithms, and the integration of machine learning, we can expect even more accurate and predictive docking models.[5][6][7] These in silico tools, when used in conjunction with experimental validation, will undoubtedly continue to accelerate the journey of 1,7-naphthyridine derivatives from promising scaffolds to clinically effective drugs.

References

Safety Operating Guide

Mastering the Unseen Threat: A Researcher's Guide to Handling 4,6-Dichloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the compounds we handle are as potent in their potential for discovery as they are in their inherent risks. Among these, 4,6-Dichloro-1,7-naphthyridine stands out as a critical building block, yet it demands our utmost respect and caution. This guide moves beyond mere procedural checklists to instill a deep, intuitive understanding of the necessary safeguards, ensuring that your groundbreaking work proceeds without compromising safety.

Understanding the Adversary: Hazard Profile of this compound

Before we can protect ourselves, we must first understand the nature of the threat. This compound is a highly hazardous substance with a multifaceted risk profile. The primary Safety Data Sheet (SDS) from Sigma-Aldrich classifies it as acutely toxic and potentially fatal through multiple exposure routes: oral, dermal, and inhalation.[1] This is not a compound to be taken lightly; even minute quantities can have severe consequences.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

The presence of chlorine atoms on the naphthyridine core contributes to its reactivity and toxicity. These moieties can interact with biological macromolecules, disrupting cellular processes. Therefore, our personal protective equipment (PPE) and handling protocols are designed to create an impermeable barrier between the researcher and the chemical.

The Shield: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is your first and most critical line of defense. The selection and proper use of each component are paramount.

Respiratory Protection: An Absolute Necessity

Given that this compound is fatal if inhaled, respiratory protection is non-negotiable.[1]

  • Minimum Requirement: A NIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters.

  • Rationale: The full-face configuration provides a complete seal and protects the eyes and face from splashes.[2] Organic vapor cartridges adsorb the gaseous form of the chemical, while P100 filters capture any fine dust or aerosolized particles.

  • Fit Testing: A quantitative fit test is mandatory to ensure a proper seal. Even a small leak can lead to catastrophic exposure.

Dermal Protection: A Multi-Layered Approach

Skin contact is another route of fatal exposure, necessitating robust dermal protection.[1]

  • Gloves: Double-gloving is the standard protocol.

    • Inner Glove: A thin, nitrile glove provides a base layer of protection and maintains dexterity.

    • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton, should be worn over the nitrile glove. These materials offer extended protection against chlorinated compounds.

    • Inspection and Replacement: Gloves should be inspected for any signs of degradation or puncture before each use. They should be changed immediately if contamination is suspected and, as a best practice, every 1-2 hours during continuous use.

  • Body Protection:

    • Chemical-Resistant Suit: A disposable, full-body chemical-resistant suit is essential to prevent any skin contact.

    • Lab Coat: A flame-resistant lab coat should be worn over the chemical suit as an additional layer of protection.

    • Footwear: Chemical-resistant boots with steel toes are required. Shoe covers should be worn over the boots and replaced upon exiting the designated work area.

Eye and Face Protection: Beyond Standard Safety Glasses

Due to the severe irritant nature of similar compounds and the potential for splashes, standard safety glasses are insufficient.[3][4][5]

  • Requirement: A full-face respirator provides integrated eye and face protection. If a half-mask respirator is used, chemical splash goggles and a face shield are mandatory.[2][6][7]

The Arena: Engineering Controls and Safe Handling Practices

While PPE is crucial, it is the last line of defense. Engineering controls and stringent handling protocols are designed to minimize exposure in the first place.

The Fume Hood: Your Primary Containment

All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.

  • Sash Position: The sash should be kept as low as possible to maximize airflow and containment.

  • Airflow: The fume hood's airflow should be checked and certified regularly.

  • Clutter: The fume hood should be kept free of clutter to ensure proper airflow.

Weighing and Dispensing: A Delicate Operation

Weighing the solid compound presents a significant risk of aerosolization.

  • Procedure:

    • Designate a specific area within the fume hood for weighing.

    • Use a balance with a draft shield.

    • Dispense the solid slowly and carefully to minimize dust generation.

    • Clean any spills immediately with a dampened absorbent pad.

The Aftermath: Decontamination and Disposal

Proper decontamination and disposal are critical to prevent inadvertent exposure and environmental contamination.

Decontamination
  • Personnel: Upon exiting the work area, follow a strict decontamination procedure. Remove the outer gloves first, followed by the chemical suit, inner gloves, and finally, the respirator. Wash hands and face thoroughly with soap and water.

  • Equipment: All glassware and equipment must be decontaminated. A common procedure involves rinsing with a suitable organic solvent (e.g., ethanol or acetone) followed by a triple rinse with water. The rinsate must be collected as hazardous waste.

Waste Disposal

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and reputable chemical waste management company.[8]

Emergency Preparedness: Planning for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

  • Exposure Response:

    • Inhalation: Immediately move the affected person to fresh air. Call for emergency medical assistance.[1]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If trained and equipped, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not attempt to clean up a large spill without proper training and PPE.

Visualizing the Workflow: A Step-by-Step Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction handle_workup Conduct Workup handle_reaction->handle_workup cleanup_decon Decontaminate Equipment handle_workup->cleanup_decon cleanup_waste Segregate & Seal Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands & Face cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Quantitative Data Summary

Hazard ClassificationGHS PictogramsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) - Category 1/2Skull and CrossbonesP260, P262, P264, P270, P271, P280, P284
Specific Target Organ Toxicity (Repeated Exposure) - Category 2Health HazardP314
Hazardous to the Aquatic Environment (Acute & Chronic)EnvironmentP273, P391

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the risks, employing the correct PPE and engineering controls, and adhering to strict protocols for handling and disposal, you can continue your vital research with confidence and safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.